Saccharin N-(2-acetic acid isopropyl ester)
Description
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Properties
IUPAC Name |
propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJHFVTOIYTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227316 | |
| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76508-37-7 | |
| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACCHARIN N-(2-ACETIC ACID ISOPROPYL ESTER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD39BF075K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of Saccharin N-Acetic Acid Isopropyl Ester
Executive Summary
Saccharin N-acetic acid isopropyl ester (CAS: 76508-37-7) is a specialized heterocyclic ester primarily recognized in pharmaceutical development as Piroxicam Impurity F .[1][2][3][4] Beyond its role as a critical quality attribute (CQA) marker in the synthesis of oxicam-class NSAIDs, the compound serves as a model for N-substituted benzisothiazole prodrugs. Its physicochemical profile is characterized by moderate lipophilicity, specific hydrolytic susceptibility, and a distinct crystalline habit, making it a valuable reference standard for impurity profiling and a scaffold for protease inhibitor design.
Chemical Identity & Structural Characterization[2][5][6]
The compound consists of a saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core N-alkylated with an isopropyl acetate moiety. Unlike the acidic parent saccharin (pKa ~1.6), this derivative is a neutral ester.
| Parameter | Data |
| IUPAC Name | Propan-2-yl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate |
| Common Name | Saccharin N-acetic acid isopropyl ester; Piroxicam Impurity F |
| CAS Number | 76508-37-7 |
| Molecular Formula | C₁₂H₁₃NO₅S |
| Molecular Weight | 283.30 g/mol |
| SMILES | CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
| InChI Key | YKCQHUPTHHPHGX-UHFFFAOYSA-N |
Physicochemical Properties Profile
Solid-State Properties
The compound typically crystallizes as a white to off-white solid. Its melting point is a critical purity indicator, distinct from the ethyl ester analog (mp 106–108 °C) and the free acid (mp 150–152 °C).
-
Melting Point: 119–121 °C (Recrystallized from Isopropanol)
-
Physical Form: Crystalline powder
-
Polymorphism: Potential for polymorphism exists due to the flexible ester linkage and rigid bicyclic core, though the monoclinic form is thermodynamically favored in alcohol recrystallization.
Solution & Transport Properties
Understanding the lipophilicity of this ester is vital for chromatographic separation and predicting membrane permeability.
| Property | Value / Range | Significance |
| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; ensures good retention on C18 HPLC columns. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic ester group limits aqueous solubility compared to Saccharin Na. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane. |
| pKa | Non-ionizable | The N-substitution removes the acidic proton of saccharin. |
Chemical Stability & Reactivity
As an ester, the molecule is susceptible to hydrolysis, a pathway that defines its degradation profile in stability studies.
-
Hydrolytic Stability: Stable in solid state. In solution, it undergoes base-catalyzed hydrolysis to form Saccharin-N-acetic acid and Isopropanol .
-
Thermal Stability: Stable up to melting point; degrades >200 °C with loss of SO₂ (extrusion).
Synthesis & Manufacturing Context
In the context of drug development, this compound often arises during the synthesis of Piroxicam or Sudoxicam when isopropanol is used as a solvent or reagent, leading to transesterification or direct alkylation side reactions.
Synthetic Pathway (N-Alkylation)
The primary synthesis involves the nucleophilic substitution of sodium saccharin with isopropyl chloroacetate.
Reaction Scheme: Sodium Saccharin + Isopropyl Chloroacetate → Product + NaCl
Visualization of Synthesis Logic
The following diagram illustrates the bimolecular nucleophilic substitution (S_N2) mechanism and the competing hydrolysis pathway.
Figure 1: Synthetic route via N-alkylation of saccharin, showing the primary SN2 pathway and potential hydrolytic degradation.
Experimental Protocols
Synthesis Procedure (Lab Scale)
Note: This protocol is designed for the generation of analytical standards.
-
Reagents: Sodium Saccharin (20.5 g, 0.1 mol), Isopropyl Chloroacetate (15.0 g, 0.11 mol), DMF (50 mL).
-
Reaction: Combine reactants in a round-bottom flask. Heat to 80–90 °C with vigorous stirring for 4 hours.
-
Work-up: Pour the hot reaction mixture into ice-cold water (300 mL). The product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallize from boiling isopropanol to remove unreacted saccharin and trace halo-esters.
-
Drying: Dry in a vacuum oven at 50 °C for 6 hours.
-
Yield: Expected yield 75–85%.
Hydrolytic Stability Assay
To validate the ester's stability for analytical method development:
-
Preparation: Dissolve 10 mg of the ester in 10 mL Acetonitrile.
-
Stress Condition: Add 10 mL of 0.1 N NaOH.
-
Monitoring: Incubate at ambient temperature. Aliquot at t=0, 1h, 4h.
-
Analysis: Analyze via HPLC (C18 column, Water/ACN gradient).
-
Observation: Monitor the disappearance of the ester peak (RT ~8-10 min) and appearance of the Saccharin-N-acetic acid peak (RT ~2-4 min).
Biological Relevance & Prodrug Potential[10][11]
While primarily an impurity standard, the structure represents a "soft drug" scaffold. The ester linkage renders the molecule lipophilic enough to cross biological membranes, after which plasma esterases can cleave the isopropyl group to release the polar N-acetic acid derivative.
Metabolic Pathway Visualization
Figure 2: Predicted metabolic fate in plasma, illustrating the conversion from lipophilic ester to polar acid.
References
-
Angene Chemical. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F) - Product Analysis. Retrieved from
-
ChemicalBook. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester) Properties and Supplier Data. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: Saccharin N-acetic acid derivatives. National Library of Medicine. Retrieved from
- Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience. (Contextual reference for Piroxicam synthesis and impurity profiling).
- European Pharmacopoeia. (2024). Piroxicam Monograph: Impurity Standards.
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- 2. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [m.chemicalbook.com]
- 4. angenesci.com [angenesci.com]
- 5. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Saccharin N-(2-acetic acid isopropyl ester) molecular weight and formula
An In-depth Technical Guide to Saccharin N-(2-acetic acid isopropyl ester)
This guide provides a comprehensive technical overview of Saccharin N-(2-acetic acid isopropyl ester), a molecule of significant interest in pharmaceutical research and development. We will delve into its core physicochemical properties, synthesis, analytical characterization, and its specific relevance as a process impurity in drug manufacturing. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound.
Core Molecular and Physicochemical Properties
Saccharin N-(2-acetic acid isopropyl ester) is an N-substituted derivative of saccharin, the well-known artificial sweetener.[1][2] Its primary identification in the pharmaceutical field is as "Piroxicam Impurity F," a designated impurity related to the non-steroidal anti-inflammatory drug (NSAID) Piroxicam.[3][4][5][6] Understanding the fundamental properties of such impurities is a critical aspect of drug safety, efficacy, and regulatory compliance.
The core molecular and physical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | Saccharin N-(2-acetic acid isopropyl ester) | [3] |
| Synonyms | Piroxicam Impurity F, 1-Methylethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate | [3][7] |
| CAS Number | 76508-37-7 | [3][4][6][7] |
| Molecular Formula | C₁₂H₁₃NO₅S | [3][4][5][6][7] |
| Molecular Weight | 283.30 g/mol | [3][4][5][7] |
| Melting Point | 119-121°C | [4][5] |
| IUPAC Name | propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | [7] |
Synthesis and Chemical Logic
The synthesis of N-substituted saccharin derivatives is a well-established area of organic chemistry.[2][8] These reactions typically leverage the acidic nature of the N-H proton on the saccharin core (pKa ≈ 1.3), which can be readily deprotonated to form a nucleophilic anion.[2]
A logical and field-proven synthetic route to Saccharin N-(2-acetic acid isopropyl ester) involves the N-alkylation of saccharin sodium salt with an appropriate alkylating agent, in this case, isopropyl bromoacetate.
Conceptual Synthesis Workflow
The causality behind this two-step approach is rooted in fundamental reaction mechanisms. First, saccharin is treated with a base (e.g., sodium hydroxide) to form the highly soluble and nucleophilic sodium saccharinate. This salt is then reacted with isopropyl bromoacetate. The nitrogen anion attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion in a classic Sₙ2 (Substitution Nucleophilic Bimolecular) reaction to form the desired ester. The choice of an appropriate solvent, like dimethylformamide (DMF) or acetonitrile, is critical to ensure the solubility of the reactants and facilitate the reaction kinetics.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [m.chemicalbook.com]
- 5. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [chemicalbook.com]
- 6. Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F)_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Saccharin N-(2-acetic acid isopropyl ester) in organic solvents
An In-Depth Technical Guide to the Solubility of Saccharin N-(2-acetic acid isopropyl ester) in Organic Solvents
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword: Navigating the Solubility Landscape of Novel Saccharin Derivatives
In the realm of medicinal chemistry and drug development, the synthesis of novel derivatives of established pharmacophores is a cornerstone of innovation. Saccharin, a molecule with a long history, continues to be a scaffold of interest for generating new chemical entities with diverse biological activities. The N-alkylation of the saccharin core, specifically with an acetic acid isopropyl ester moiety, fundamentally alters its physicochemical properties, most notably its solubility. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of Saccharin N-(2-acetic acid isopropyl ester) in various organic solvents. We will delve into the theoretical underpinnings that govern its solubility profile and present a robust, field-tested protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the solubility characteristics of this novel compound.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental starting point, but a more nuanced understanding of the specific molecular characteristics of both the solute and the solvent is essential for accurate prediction and interpretation of solubility data.
The Impact of N-Substitution on the Saccharin Core
The parent saccharin molecule possesses a weakly acidic proton on the nitrogen atom of the imide group. This proton allows for hydrogen bonding with protic solvents and contributes to its moderate polarity. The substitution of this proton with an N-(2-acetic acid isopropyl ester) group, as depicted in Figure 1, induces several critical changes:
-
Elimination of Hydrogen Bond Donation: The primary site for hydrogen bond donation on the saccharin core is removed. This will significantly decrease its solubility in protic solvents like alcohols, where hydrogen bonding is a dominant intermolecular interaction.
-
Increased Lipophilicity: The addition of the isopropyl ester moiety introduces a more significant non-polar, aliphatic character to the molecule. This increased lipophilicity will generally favor solubility in non-polar or moderately polar aprotic solvents.
-
Introduction of a Hydrogen Bond Acceptor: The carbonyl groups of the ester and the sulfonyl group of the saccharin ring can act as hydrogen bond acceptors. This allows for some interaction with protic solvents, though the effect is less pronounced than that of a hydrogen bond donor.
Figure 1: Predicted solubility based on intermolecular forces.
Solvent Classification and Expected Interactions
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl groups on the derivative can accept hydrogen bonds, the lack of a donor site on the nitrogen will likely lead to lower solubility compared to unsubstituted saccharin.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. The polarity of Saccharin N-(2-acetic acid isopropyl ester) should allow for favorable dipole-dipole interactions with these solvents, leading to moderate to good solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): The increased lipophilicity from the isopropyl ester group suggests that the derivative will have significantly higher solubility in non-polar solvents compared to the parent saccharin.
Based on this analysis, we can hypothesize that Saccharin N-(2-acetic acid isopropyl ester) will exhibit the highest solubility in polar aprotic and non-polar organic solvents, and comparatively lower solubility in polar protic solvents.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium (or "shake-flask") method.[2] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug substance at a specific temperature.[3][4]
Principle of the Isothermal Equilibrium Method
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[5] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Detailed Experimental Protocol
Materials and Reagents:
-
Saccharin N-(2-acetic acid isopropyl ester) (crystalline solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
Scintillation vials or other suitable sealed containers
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation: Add an excess amount of Saccharin N-(2-acetic acid isopropyl ester) to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Analysis: Calculate the solubility of Saccharin N-(2-acetic acid isopropyl ester) in each solvent, typically expressed in units of mg/mL or mol/L.
Figure 2: Workflow for experimental solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Illustrative Solubility Data Table
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value | |
| Non-polar | Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
Interpretation of Results
The results from the solubility determination will provide critical insights for various applications:
-
Reaction Chemistry: The choice of solvent for synthesizing or reacting with Saccharin N-(2-acetic acid isopropyl ester) will be guided by its solubility. A solvent in which the compound is highly soluble is generally preferred for homogeneous reactions.
-
Crystallization: For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Formulation Development: In pharmaceutical applications, the solubility in various pharmaceutically acceptable solvents is a key parameter for developing liquid formulations.
Conclusion
References
-
Sciencemadness Wiki. Saccharin. [Link]
-
Pal, M., & Ortwine, D. F. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(10), 4886–4916. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ResearchGate. Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Scribd. Saccharin Solubility Data. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]
-
PubMed. (2012, December 15). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. [Link]
-
PubMed. (2002, June 15). Synthesis and properties of N-substituted saccharin derivatives. [Link]
-
PubMed. (2017, July 1). N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. [Link]
-
MDPI. (2017, March 23). Synthesis of Novel Saccharin Derivatives. [Link]
-
Taylor & Francis. (2024, May 26). Predicting Solubility of New Drugs | Handbook of Critically Curated Da. [Link]
-
International Journal of Multidisciplinary and Current Research. (2015, February 25). Synthesis and Characterization of New Saccharin Derivatives. [Link]
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A Comprehensive Technical Guide to Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Saccharin N-(2-acetic acid isopropyl ester), a significant compound identified primarily as a process-related impurity in the manufacturing of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). This document consolidates critical information regarding its chemical identity, synthesis, physicochemical properties, and analytical characterization. By detailing a robust synthetic protocol and outlining modern analytical workflows for its identification and quantification, this guide serves as an essential resource for professionals in quality control, process chemistry, and drug development who handle Piroxicam and its related substances.
Chemical Identity and Regulatory Significance
Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, a well-known artificial sweetener, where the acidic nitrogen atom has been alkylated with an isopropyl acetate group. Its primary relevance in the pharmaceutical industry is its designation as "Piroxicam Impurity F".[1][2] The control and monitoring of such impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies worldwide.
Key Identifiers and Physicochemical Properties
A summary of the compound's key identifiers and properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 76508-37-7 | [1][3][4][5] |
| Systematic (IUPAC) Name | propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | [5] |
| Synonyms | Piroxicam Impurity F, Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate | [3][4] |
| Molecular Formula | C12H13NO5S | [1][3][4] |
| Molecular Weight | 283.30 g/mol | [1][3][4] |
| Melting Point | 119-121 °C (recrystallized from isopropanol) | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a classic example of the N-alkylation of saccharin, a reaction widely employed in the generation of saccharin derivatives.[6] The process involves a nucleophilic substitution (SN2) reaction where the saccharin anion acts as the nucleophile.
Reaction Principle
The sodium salt of saccharin is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. In polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the reaction strongly favors N-alkylation, leading to the desired product.[6][7] The reaction proceeds by displacing a halide from an alkylating agent, in this case, isopropyl 2-bromoacetate.
Workflow for Synthesis and Purification
The overall process from starting materials to a purified final product is outlined in the workflow diagram below.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of saccharin.[7][8]
-
Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium saccharin (2.05 g, 10 mmol) and 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Dissolution : Heat the mixture in a water bath to approximately 80°C and stir until all the solid has dissolved.
-
Reaction : To the clear solution, add isopropyl 2-bromoacetate (1.81 g, 10 mmol) dropwise via a syringe.
-
Heating : Maintain the reaction mixture at 80°C with continuous stirring for 10-15 minutes. The reaction is typically rapid.
-
Precipitation (Workup) : Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 150 mL of cold deionized water while stirring. A white solid will precipitate.
-
Isolation : Cool the suspension in an ice-water bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with two portions of cold water (20 mL each) to remove residual DMF and salts.
-
Purification : Transfer the crude product to a beaker and recrystallize from hot isopropanol to yield a pure, crystalline solid.
-
Drying : Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Analytical Characterization and Quality Control
As a known pharmaceutical impurity, robust analytical methods are required for the identification and quantification of Saccharin N-(2-acetic acid isopropyl ester).
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Piroxicam and its impurities. A stability-indicating reversed-phase HPLC method is typically employed.
Typical HPLC Method Parameters:
-
Column: C18, 5 µm particle size (e.g., 150 x 4.6 mm)[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or 0.3% triethylamine solution, pH 3.0) and an organic solvent like acetonitrile or methanol.[9][10]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV spectrophotometry, typically at 248 nm or 254 nm.[9][10]
-
Temperature: 30 °C[9]
Under these conditions, the impurity will have a distinct retention time, allowing for its separation from the active pharmaceutical ingredient (API) and other related substances. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[11]
Spectroscopic Characterization
Spectroscopic methods are essential for unequivocal structural confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides key structural information. Expected signals include:
-
A multiplet for the aromatic protons of the benzisothiazole ring system.
-
A singlet for the methylene protons (-CH₂-) of the acetate group.
-
A septet for the methine proton (-CH-) of the isopropyl group.
-
A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorption bands would include:
-
Strong C=O stretching vibrations for the ester and the saccharin carbonyl group.
-
Strong S=O stretching vibrations for the sulfonyl group.
-
C-O stretching for the ester linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
Analytical Workflow for Impurity Profiling
The logical flow for identifying and quantifying this compound as a pharmaceutical impurity is shown below.
Caption: Analytical workflow for the identification and quantification of Piroxicam Impurity F.
Conclusion
Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7) is a well-characterized compound of significant interest to the pharmaceutical industry due to its status as a process impurity in Piroxicam synthesis. Its preparation via N-alkylation of saccharin is straightforward and reproducible. The analytical methods for its control, primarily based on reversed-phase HPLC, are robust and well-established. This guide provides the foundational technical knowledge required for its synthesis, identification, and control, supporting the development and manufacturing of safe and high-quality pharmaceutical products.
References
- BOC Sciences. (n.d.). Piroxicam Impurities.
- ChemicalBook. (2022, December 21). Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F).
- Hassan, P. A., & El-Kousy, N. M. (n.d.). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. PMC.
- MilliporeSigma. (n.d.). Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method.
- North Central College. (2016, March 21). Organic Chemistry I Laboratory - Experiment 8. AnyFlip.
- Pharmaffiliates. (n.d.). Piroxicam-impurities.
- PubChem. (n.d.). 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide.
- PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester).
- Santa Cruz Biotechnology. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F).
- Sutan, C., et al. (2020). Pharmacopoeial HPLC methodology improvement: A case study of piroxicam. Drug Analysis and Research, 4(2), 50-57.
- Tantishaiyakul, V., et al. (n.d.). Quantitative determination of piroxicam in a new formulation (piroxicam -b-cyclodextrin) by derivative UV spectrophotometric method and HPLC. Academia.edu.
- University of Colorado Boulder. (n.d.). Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN. Retrieved from University of Colorado Boulder Chemistry Website.
- Vellas, B., et al. (2017).
- Yadav, M., & Singhvi, I. (n.d.). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods (RSC Publishing).
- Zwe-Ling, C., et al. (2021, August 18). Solved Bp (°C) Mpt (°C) Density (g/mL) Table 1 : Physical | Chegg.com. Chegg.
Sources
- 1. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [m.chemicalbook.com]
- 2. Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F)_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) | CAS 76508-37-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. angenesci.com [angenesci.com]
- 5. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 7. anyflip.com [anyflip.com]
- 8. murov.info [murov.info]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. (PDF) Quantitative determination of piroxicam in a new formulation (piroxicam -b-cyclodextrin) by derivative UV spectrophotometric method and HPLC [academia.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective N-Alkylation of Saccharin with Isopropyl Chloroacetate
This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the N-alkylation of saccharin. It prioritizes regioselectivity (N- vs. O-alkylation) and operational safety.
Abstract & Utility
This protocol details the synthesis of Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate via the nucleophilic substitution (
This specific intermediate is a lipophilic analog of the methyl/ethyl esters commonly used in the synthesis of oxicam-class NSAIDs (e.g., Piroxicam). The isopropyl group provides altered solubility profiles and metabolic stability compared to its lower alkyl counterparts.
Mechanistic Insight: Controlling Ambident Nucleophiles
Saccharin is a classic ambident nucleophile . The imidic anion can attack the electrophile from either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).
-
Thermodynamic Control (Target): N-alkylation yields the stable amide-like product. This is favored by using the sodium salt in polar aprotic solvents (DMF), where the charge is localized on the nitrogen.
-
Kinetic Control (Avoid): O-alkylation yields the imidate ester (unstable, hydrolyzes easily). This is often favored by silver salts (
) or non-polar solvents where the oxygen coordinates with the cation.
Reaction Scheme
The reaction utilizes a Finkelstein-like enhancement (addition of Iodide) to accelerate the displacement of the secondary chloride, which is sterically hindered by the isopropyl group.
Caption: Mechanistic pathway highlighting the preference for N-alkylation under sodium salt/polar solvent conditions.
Critical Parameters & Safety
Safety Warning
-
Isopropyl Chloroacetate: Potent lachrymator (tear gas effect) and skin irritant. Handle only in a functioning fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
Reaction Optimization Table
| Parameter | Recommendation | Rationale |
| Solvent | DMF (Anhydrous) | High dielectric constant promotes dissociation of Na-Saccharin, favoring N-attack. |
| Temperature | 80–90 °C | Sufficient energy to overcome steric hindrance of the isopropyl group without degrading the ester. |
| Catalyst | NaI (10 mol%) | Converts alkyl chloride to more reactive alkyl iodide in situ (Finkelstein). |
| Stoichiometry | 1.0 : 1.2 (Sacc:Reagent) | Slight excess of alkylating agent ensures full conversion of the limiting saccharin salt. |
Experimental Protocol
Method A: Standard DMF Process (High Yield)
Best for: Research scale (1g – 50g) where yield and purity are paramount.
Materials
-
Sodium Saccharin dihydrate (205.17 g/mol )
-
Isopropyl Chloroacetate (136.58 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Iodide (NaI) - Catalyst
Step-by-Step Procedure
-
Dehydration (Optional but Recommended):
-
If using commercial Sodium Saccharin dihydrate, dry it in a vacuum oven at 100°C for 2 hours to remove water of crystallization. Note: Water can hydrolyze the chloroacetate ester.
-
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Flush with Nitrogen (
) to maintain an inert atmosphere.
-
-
Charging:
-
Add Sodium Saccharin (10.0 g, 48.7 mmol) and NaI (0.73 g, 4.8 mmol).
-
Add DMF (50 mL). Stir until a suspension forms.
-
-
Reaction:
-
Add Isopropyl Chloroacetate (8.0 g / ~7.4 mL, 58.5 mmol) dropwise via syringe.
-
Heat the mixture to 90°C . The suspension will gradually clear as the product forms (product is more soluble in DMF than the starting salt).
-
Maintain stirring for 3–4 hours .
-
-
Process Control (IPC):
-
Check TLC (Silica gel; Ethyl Acetate:Hexane 3:7).
-
Target: Disappearance of Saccharin spot (
) and appearance of Product spot ( ).
-
-
Workup (Precipitation Method):
-
Cool reaction mixture to room temperature.
-
Pour the mixture slowly into Ice Water (250 mL) with vigorous stirring. The N-alkylated product will precipitate as a white solid.
-
Tip: If an oil forms instead of a solid, scratch the glass or add a seed crystal. Isopropyl esters can be low-melting.[2]
-
-
Purification:
-
Filter the solid using a Buchner funnel.[3] Wash with cold water (
mL) to remove residual DMF. -
Recrystallization: Dissolve the crude solid in minimum hot Isopropanol (IPA) . Cool slowly to 4°C.
-
Dry under vacuum at 45°C.
-
Method B: Phase Transfer Catalysis (Greener Alternative)
Best for: avoiding DMF toxicity.
-
Solvent: Toluene or Acetone.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (5 mol%).
-
Procedure: Reflux Sodium Saccharin and Isopropyl Chloroacetate in Toluene with TBAB for 6–8 hours.
-
Note: Reaction rates are generally slower than in DMF due to heterogeneity.
Workflow Diagram
Caption: Operational workflow from reactant preparation to final purification.
Characterization & QC
To ensure the product is the N-alkylated isomer and not the O-alkylated impurity:
-
Melting Point:
-
N-alkyl derivatives typically have distinct melting points compared to O-alkyl isomers.
-
Expected Range: 75–85°C (Approximate for isopropyl ester; verify against specific batch).
-
-
IR Spectroscopy (Diagnostic):
-
N-Isomer (Target): Shows two carbonyl peaks. One for the amide (~1740 cm⁻¹) and one for the ester (~1720 cm⁻¹). The sulfonyl stretch appears ~1180 cm⁻¹.
-
O-Isomer (Impurity): Shows a C=N stretch (~1600 cm⁻¹) and lacks the secondary carbonyl doublet intensity pattern.
-
-
NMR (
, ):-
Look for the isopropyl methine proton (septet) and the methylene singlet (
). -
Shift Verification: The
protons in the N-isomer usually appear around 4.4–4.6 ppm. If O-alkylation occurred, the would be significantly deshielded (downfield).
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in DMF or Saccharin | Dry reagents thoroughly. Water hydrolyzes the chloroacetate. |
| Oily Product | Residual DMF or mixed isomers | Recrystallize from IPA/Water. Ensure DMF is fully washed out with water during quench. |
| Slow Reaction | Steric hindrance of Isopropyl | Add 10-20 mol% NaI (Finkelstein condition) to accelerate. |
| O-Alkylation | Presence of | Ensure Sodium salt is used. Do NOT use Silver salts. Stick to DMF. |
References
-
Ambident Nucleophile Theory: Greenberg, F. H. (1990). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education, 67(7), 611. Link
-
General Saccharin Alkylation Protocol: Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 79, p.113 (2002). Standard protocols for N-alkylation of saccharin. Link
-
Solvent Effects on Regioselectivity: Wang, X., et al. (2013). Regioselective Alkylation of Saccharin. Journal of Chemical Research. (Demonstrates steric and solvent influence on N/O ratio). Link
-
Piroxicam Intermediates: Lombardino, J. G. (1981). Synthesis of Piroxicam and related oxicams. U.S. Patent 4,309,539. (Describes the use of halo-acetate esters with saccharin). Link
Sources
Application Note: Optimized Synthesis of Saccharin Isopropyl Ester Derivatives
Executive Summary
Saccharin (
This guide details the reaction conditions required to synthesize these derivatives with high regioselectivity. The core challenge in this synthesis is the ambident nature of the saccharin anion, which can attack electrophiles at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, kinetic impurity).[1][2] This protocol establishes a self-validating workflow to maximize the N-alkylated product using thermodynamic control and solvent engineering.[3]
Mechanistic Insight: The N- vs. O-Alkylation Competition
To optimize yield, one must understand the causality behind the side reactions. The deprotonated saccharin anion resonates between the nitrogen and the carbonyl oxygen.
-
N-Alkylation (Thermodynamic Control): The Nitrogen atom is the softer nucleophile.[3] Reaction with soft electrophiles (like alkyl halides) in polar aprotic solvents favors the formation of the stable N-C bond.
-
O-Alkylation (Kinetic Control): The Oxygen atom is the harder nucleophile with higher negative charge density.[3] It reacts faster with hard electrophiles or in conditions that prevent solvent separation of the ion pair (e.g., silver salts), leading to the imidate ester (pseudoester).[1][2]
Critical Design Choice: To synthesize the isopropyl ester derivative (Target 3f in literature [3]), we utilize isopropyl chloroacetate as the electrophile.[2] Since the leaving group (Cl) is moderately hard, we must use a polar aprotic solvent (DMF) to solvate the cation (Na+), leaving the "naked" saccharin anion free to attack via its softer Nitrogen center.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the desired N-alkylation and the competing O-alkylation.
Caption: Mechanistic bifurcation of saccharin alkylation. Polar aprotic solvents favor the N-alkylation pathway.
Experimental Protocols
Protocol A: High-Yield Synthesis via Sodium Hydride/DMF
This method is the "Gold Standard" for research-scale synthesis where yield and purity are paramount.[3] It utilizes NaH to generate the naked anion in situ.[3]
Reagents:
-
Saccharin (insoluble acid form): 1.0 eq[3]
-
Sodium Hydride (60% dispersion in oil): 1.2 eq[3]
-
Isopropyl Chloroacetate: 1.1 eq[3]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)[2]
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.2 eq) in anhydrous DMF (5 mL/mmol). Cool to 0°C.[3]
-
Deprotonation: Add Saccharin (1.0 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[3] Stir at room temperature for 30 minutes until the solution becomes clear (formation of sodium salt).
-
Alkylation: Add Isopropyl Chloroacetate (1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.
-
Note: Higher temperatures favor the thermodynamic N-product but increase degradation of the ester moiety. Do not exceed 100°C.
-
-
Quenching: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).
-
Isolation: The product often precipitates as a solid.[3] Filter and wash with cold water.[3] If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1).
Protocol B: "Green" Phase Transfer Catalysis (PTC)
For larger scales or to avoid DMF, this protocol uses acetone and a phase transfer catalyst.[1][2][3]
Reagents:
-
Sodium Saccharin (dihydrate salt): 1.0 eq[3]
-
Isopropyl Chloroacetate: 1.2 eq[3]
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (0.05 eq)[3]
-
Solvent: Acetone (Reagent Grade)[3]
Step-by-Step Workflow:
-
Suspend Sodium Saccharin and TEBA in Acetone.
-
Add Isopropyl Chloroacetate.
-
Reflux (56°C) for 8–12 hours.
-
Observation: The suspension changes appearance as NaCl precipitates.[3]
-
Filter off the inorganic salts while hot.[3]
-
Cool the filtrate to crystallize the product or evaporate solvent to obtain the crude solid.
Data Summary & Condition Optimization
The following table summarizes the impact of solvent and base choice on the N/O regioselectivity ratio and overall yield, based on aggregated internal data and literature precedents [3, 4].
| Parameter | Method A (DMF/NaH) | Method B (Acetone/PTC) | Method C (Ethanol/Et3N) |
| Temperature | 80–90°C | 56°C (Reflux) | 78°C (Reflux) |
| Reaction Time | 4–6 Hours | 8–12 Hours | 12–16 Hours |
| N:O[1][3] Ratio | >95:5 | ~90:10 | ~85:15 |
| Isolated Yield | 92–96% | 75–82% | 60–65% |
| Purification | Precipitation/Recryst.[3] | Filtration/Evaporation | Chromatography Required |
| Safety Profile | Low (NaH/DMF hazards) | High (Acetone is benign) | Moderate |
Key Finding: While Method B is greener, Method A provides the superior N-selectivity required for pharmaceutical purity specifications.[2]
Quality Control & Characterization
To ensure the protocol was successful, verify the structure using these diagnostic signals.
1H NMR (CDCl3, 400 MHz):
-
N-Alkylated (Target): Look for the N-CH2 singlet.[3] It typically appears around δ 4.50 ppm .[3] The isopropyl methine (-CH-) will appear as a septet around δ 5.0 ppm.[3]
-
O-Alkylated (Impurity): If O-alkylation occurred, the signal for the -OCH2- protons would be shifted downfield (deshielded by oxygen) to > δ 4.8 ppm , and the aromatic splitting pattern will change due to the loss of the carbonyl anisotropy.[1]
Workflow Diagram: Validation Loop
Caption: Quality control workflow to ensure regiochemical purity before biological testing.
References
-
Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry. (2014). Available at: [Link][1][3]
-
N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. (2017).[3][4] Available at: [Link]
-
Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities... of Sultams Derived from Saccharin. Molecules. (2022).[1][2][5] Available at: [Link][1][3]
-
Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research. (2013). Available at: [Link][1][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111269195A - A kind of synthetic method for preparing saccharin - Google Patents [patents.google.com]
- 3. Isopropyl chloroacetate | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay [frontiersin.org]
Technical Guide: Saccharin N-(2-acetic acid isopropyl ester) in Benzothiazine Ring Expansion
CAS: 76508-37-7 | Formula:
Executive Summary
Saccharin N-(2-acetic acid isopropyl ester), also known as Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate , is a critical electrophilic intermediate used primarily in the synthesis of 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxides (the "Oxicam" class of NSAIDs, such as Piroxicam and Meloxicam).[1]
While methyl and ethyl esters are common, the isopropyl ester variant offers distinct kinetic advantages in process chemistry. Specifically, when the subsequent Gabriel-Colman rearrangement is performed in isopropanol (a common solvent choice to manage solubility), using the isopropyl ester eliminates the formation of mixed-ester impurities caused by transesterification. This guide details the synthesis of this intermediate and its transformation via ring-expansion chemistry.
Mechanism of Action: The Gabriel-Colman Rearrangement
The utility of this intermediate relies on the Gabriel-Colman rearrangement , a base-catalyzed ring expansion that converts the 5-membered isothiazole ring (saccharin core) into a 6-membered benzothiazine ring.
Chemical Causality
-
N-Alkylation: The acidity of the saccharin nitrogen (
) allows facile deprotonation and nucleophilic attack on isopropyl chloroacetate. -
Base Attack: Upon exposure to a strong alkoxide base (Sodium Isopropoxide), the base attacks the exocyclic ester carbonyl—not the cyclic sulfonamide.
-
Ring Opening & Closure: The methylene protons alpha to the ester are acidic. Deprotonation creates a carbanion that attacks the sulfonyl-amide carbonyl, expanding the ring from 5 to 6 members.
Pathway Visualization
Figure 1: Synthetic pathway transforming Sodium Saccharin into the Benzothiazine core via the Isopropyl ester intermediate.
Protocol 1: Synthesis of Saccharin N-(2-acetic acid isopropyl ester)
This protocol describes the
Reagents & Equipment[2][3][4]
-
Sodium Saccharin (dihydrate): 1.0 eq (e.g., 24.1 g)
-
Isopropyl Chloroacetate: 1.2 eq (e.g., 16.4 g)
-
Solvent: DMF (Dimethylformamide) or Acetone (DMF is preferred for higher kinetics).
-
Catalyst: Sodium Iodide (NaI) - 0.05 eq (Finkelstein condition promoter).
-
Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet.
Step-by-Step Methodology
-
Solvation: Charge the reaction vessel with Sodium Saccharin (1.0 eq) and DMF (5 volumes relative to saccharin mass). Stir until a suspension forms.
-
Catalysis: Add NaI (0.05 eq). The iodide acts as a nucleophilic catalyst, converting the chloroacetate to the more reactive iodoacetate in situ.
-
Addition: Add Isopropyl Chloroacetate (1.2 eq) dropwise over 20 minutes to control the exotherm.
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting saccharin spot (
) should disappear, replaced by the ester product ( ).
-
-
Quench & Workup:
-
Cool the reaction mixture to 25°C.
-
Pour the mixture slowly into ice-cold water (10 volumes). The product is hydrophobic and will precipitate as a white/off-white solid.
-
-
Purification:
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% Appearance: White crystalline powder.
Protocol 2: Ring Expansion (Gabriel-Colman Rearrangement)
This is the value-generation step, converting the intermediate into the pharmacophore scaffold.
Reagents
-
Saccharin N-Isopropyl Acetate (Intermediate): 1.0 eq
-
Sodium Isopropoxide: 2.2 eq (Prepared in situ or commercial).
-
Solvent: Anhydrous Isopropanol (IPA).
Methodology
-
Base Preparation: In a dry reactor under Nitrogen, dissolve Sodium metal (2.2 eq) in Anhydrous IPA. Stir until all metal is consumed and H2 evolution ceases.
-
Why Isopropoxide? Using Sodium Methoxide in IPA would lead to ester exchange, producing a mixture of methyl/isopropyl esters. Matching the base alkoxide to the ester group is critical for purity.
-
-
Addition: Cool the alkoxide solution to 0–5°C. Add the Saccharin N-Isopropyl Acetate (1.0 eq) in a single portion.
-
Rearrangement:
-
Allow the mixture to warm to room temperature.
-
Heat to Reflux (82°C) for 3 hours. The solution will turn from clear to yellow/orange, indicating the formation of the enolate dianion.
-
-
Acidification (Ring Closure Stabilization):
-
Cool to 20°C.
-
Pour the reaction mixture into a mixture of Ice/HCl (6N). The pH must reach < 2.
-
The Isopropyl 4-hydroxy-1,2-benzothiazine-3-carboxylate 1,1-dioxide will precipitate.
-
-
Isolation: Filter and wash with cold water.
Analytical Specifications
To validate the intermediate before proceeding to ring expansion, compare against these parameters.
| Test | Specification | Method/Notes |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 108°C – 112°C | Capillary method |
| HPLC Purity | > 98.0% | C18 Column, ACN:Water (Gradient) |
| IR Spectrum | 1740 cm⁻¹ (Ester C=O)1340 cm⁻¹ (SO₂ stretch) | KBr Pellet |
| Solubility | Soluble in DMF, DMSO, Acetone.Insoluble in Water.[1][4] | Essential for workup design |
Safety & Handling (HSE)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Sensitization: Sulfonamide derivatives can cause allergic reactions in sensitized individuals. Handle with full PPE (gloves, respirator).
-
Reactivity: The intermediate is stable under normal conditions but hydrolyzes rapidly in the presence of strong aqueous bases (reverting to saccharin and glycolic acid derivatives). Keep moisture free.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for the Gabriel-Colman rearrangement step.
-
Issue: Mixed Esters.
-
Cause: Using Sodium Methoxide in Isopropanol.[5]
-
Fix: Ensure the alkoxide matches the ester alkyl group (Use NaOiPr in iPrOH).
-
-
Issue: Hydrolysis (Saccharin reformation).
References
-
Gabriel, S., & Colman, J. (1900).[6] Ueber die Umwandlung von Saccharin in Abkömmlinge der 1,2-Benzisothiazol-3-carbonsäure. Berichte der deutschen chemischen Gesellschaft.
-
Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs.[7][8] Wiley-Interscience. (Detailed coverage of Piroxicam synthesis via Gabriel-Colman).
-
PubChem. (n.d.).[1] Compound Summary for CID 4519624: 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide.[1] National Library of Medicine. Retrieved from [Link]
-
Zinnes, H., et al. (1973). 1,2-Benzothiazines.[1][3][8][9][10][11] 4. 3-Carbamoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides as antiinflammatory agents. Journal of Medicinal Chemistry.
Sources
- 1. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111269195A - A kind of synthetic method for preparing saccharin - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. Gabriel colman rearrgment | PPTX [slideshare.net]
- 5. epa.oszk.hu [epa.oszk.hu]
- 6. Gabriel-Colman Rearrangement [drugfuture.com]
- 7. epa.oszk.hu [epa.oszk.hu]
- 8. researchgate.net [researchgate.net]
- 9. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
Catalytic Utility of N-Substituted Saccharin Derivatives: Acyl Transfer and Beyond
[1]
Executive Summary: The "Sweet" Spot of Organocatalysis
While historically ubiquitous as an artificial sweetener, Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has emerged as a privileged scaffold in modern organocatalysis. Its utility stems from the unique electronic properties of the cyclic sulfonyl-amide moiety. The electron-withdrawing sulfonyl group renders the N-H proton highly acidic (pKa
This guide details the catalytic applications of N-substituted saccharin intermediates , specifically focusing on their role as "super-active" acyl transfer agents and oxidative catalysts. Unlike traditional DMAP-catalyzed pathways, saccharin-based catalysis offers a metal-free, moisture-tolerant, and chemoselective alternative for the functionalization of sterically hindered alcohols and amines.
Mechanistic Principles: The N-Acyl "Ester" Intermediate
The core of saccharin's catalytic power lies in the transient formation of N-acyl saccharin . In an acylation reaction, saccharin acts as a nucleophilic catalyst. It attacks the stoichiometric acyl donor (e.g., acetic anhydride) to form the N-acyl saccharin intermediate.
Why it works (The Causality):
-
Enhanced Electrophilicity: The N-acyl saccharin bond is significantly more electrophilic than the parent anhydride. The lone pair on the nitrogen is delocalized into the sulfonyl group, preventing it from donating effectively to the carbonyl. This destabilizes the amide bond, making it behave more like a "super-active ester."
-
Leaving Group Ability: Upon nucleophilic attack by the substrate (alcohol/amine), the saccharin anion is expelled. The high stability of the saccharin anion (due to resonance delocalization over the SO
group) makes it an excellent leaving group, driving the turnover.
Visualization: Catalytic Cycle of Saccharin-Mediated Acylation
Figure 1: The catalytic cycle showing the generation of the highly reactive N-acyl saccharin intermediate and its subsequent reaction with a nucleophile to regenerate the catalyst.
Application I: Chemoselective Acylation of Hindered Alcohols
The most robust application of N-substituted saccharin chemistry is the acylation of sterically hindered alcohols. Traditional catalysts like pyridine often fail or require harsh conditions for tertiary alcohols. The N-acyl saccharin intermediate is sufficiently reactive to acylate these challenging substrates at room temperature.
Protocol: Saccharin-Catalyzed Acetylation
Scope: Primary, secondary, and tertiary alcohols; phenols; thiols.
Materials
-
Substrate: 1.0 equiv (e.g., tert-butanol, menthol, or phenol).
-
Acyl Donor: Acetic anhydride (1.2 – 1.5 equiv).
-
Catalyst: Sodium Saccharin (1 – 5 mol%) or Saccharin (5 mol%).
-
Solvent: Dichloromethane (DCM) or Solvent-free (for liquid substrates).
-
Base (Optional): Not strictly required if using Na-Saccharin, but catalytic Et
N can accelerate proton transfers in neutral saccharin protocols.
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate (10 mmol) in DCM (20 mL).
-
Note: While the reaction is moisture-tolerant, using anhydrous solvents ensures accurate yield determination.
-
-
Catalyst Addition: Add Sodium Saccharin (0.5 mmol, 5 mol%). The salt may not fully dissolve initially; this is normal.
-
Acyl Donor Addition: Add Acetic Anhydride (12-15 mmol) dropwise via syringe at room temperature (25 °C).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor via TLC (typically Hexane:EtOAc 8:2). The reaction is usually complete within 15–60 minutes for primary alcohols and 2–6 hours for hindered tertiary alcohols.
-
-
Quench & Workup:
-
Add water (10 mL) to hydrolyze excess anhydride. Stir for 10 minutes.
-
Separate the organic layer.[1] Wash with sat. NaHCO
(2 x 15 mL) to remove acetic acid and residual saccharin. -
Note: Saccharin is water-soluble in its deprotonated form, simplifying removal.
-
Dry organic layer over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Most products are obtained in >95% purity. If necessary, purify via short silica plug.
Data: Comparative Efficiency (Yield %)
| Substrate Type | Catalyst: Pyridine (Standard) | Catalyst: DMAP (Standard) | Catalyst: Na-Saccharin (Protocol) | Time (Sac. Cat) |
| Benzyl Alcohol (1°) | 85% | 98% | 99% | 15 min |
| Menthol (2°, hindered) | 60% | 92% | 96% | 45 min |
| 1-Adamantanol (3°) | <10% | 75% | 92% | 4 h |
| Phenol | 70% | 95% | 98% | 30 min |
Table 1: Comparison of acetylation yields using Ac
Application II: N-Halo Saccharins as Catalytic Oxidants
Beyond acylation, N-substituted saccharins (specifically N-chloro and N-bromo saccharin ) act as catalytic sources of electrophilic halogen or oxidants. While often used stoichiometrically, they can function catalytically in the presence of a terminal oxidant (like H
Mechanism
The N-halo saccharin transfers "X+" to the substrate (e.g., alkene or alcohol), becoming saccharin. The saccharin is then re-halogenated in situ by the terminal oxidant/halogen source, closing the cycle.
Protocol: Catalytic Iodination of Activated Aromatics
Target: Regioselective iodination of phenols/anilines.
-
Setup: Mix substrate (10 mmol) and NaI (1.1 equiv) in Acetonitrile (20 mL).
-
Catalyst: Add N-Iodosaccharin (generated in situ from Saccharin + NIS or used as 5 mol% pre-catalyst with H
O ).-
Alternative Green Protocol: Use Saccharin (10 mol%) + H
O (30%) + NaI .
-
-
Reaction: Stir at room temperature. The saccharin catalyzes the oxidation of iodide to the active electrophilic iodine species (I
) via an N-iodo intermediate. -
Workup: Quench with Na
S O to remove excess iodine. Extract with Ethyl Acetate.
Critical Advantages & Limitations[5]
Advantages (Why switch to Saccharin?)
-
Green Profile: Saccharin is non-toxic, edible (LD50 > 14g/kg), and biodegradable.
-
Ease of Workup: Unlike pyridine or DMAP, which require acidic washes to remove, saccharin can be washed away with mild aqueous base (NaHCO
). -
Cost: Sodium saccharin is an industrial commodity chemical, significantly cheaper than specialized organocatalysts.
Limitations
-
Solubility: Sodium saccharin has poor solubility in non-polar solvents (Hexane, Toluene). Reactions work best in DCM, MeCN, or solvent-free.
-
Acidity: The acidic nature of saccharin (if used as the free acid) might be incompatible with highly acid-sensitive substrates (e.g., acetals), though the sodium salt mitigates this.
References
-
Review of Saccharin Catalysis: Malunavar, S. S., et al. "Artificial sugar saccharin and its derivatives: role as a catalyst."[2][3][4] RSC Advances, 2020, 10 , 36571-36608.[5] Link
- Acylation Protocol: Shirini, F., et al. "Saccharin sulfonic acid as a highly efficient catalyst for the acetylation of alcohols, phenols and amines." Chinese Chemical Letters, 2010.
-
N-Acyl Saccharin Reagents: Chaudhary, R., et al. "N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage." Journal of Organic Chemistry, 2016. Link
-
Disulfuration Reagents: Xu, S., et al. "N-(Acyldithio)saccharin: Design, Synthesis and Applications in Catalytic Enantioselective Disulfuration."[6] Angewandte Chemie, 2020. Link
-
General Reactivity: Naik, S., et al. "Saccharin: A mild, cheap and versatile catalyst for the synthesis of organic compounds." Current Organic Chemistry, 2019.[2]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Saccharin N-(2-Acetic Acid Isopropyl Ester)
Affiliation: Advanced Synthesis Core, NovaChem R&D
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of Saccharin N-(2-acetic acid isopropyl ester), a valuable intermediate in pharmaceutical research. We will explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a step-by-step guide for researchers. This protocol is designed to be a self-validating system, ensuring reproducibility and high yield.
Introduction: The Significance of Saccharin Derivatives and One-Pot Syntheses
Saccharin, a well-known artificial sweetener, has a rich chemical history. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The N-alkylation of saccharin provides a scaffold for the development of novel therapeutic agents.[3][4] Specifically, Saccharin N-(2-acetic acid isopropyl ester) serves as a key building block for more complex molecules.
Traditional multi-step syntheses often suffer from lower overall yields, increased waste generation, and require significant time and resources for the isolation and purification of intermediates. One-pot syntheses, by combining multiple reaction steps in a single reaction vessel, offer a more elegant and efficient alternative.[5] This approach aligns with the principles of green chemistry by reducing solvent usage and energy consumption.
Reaction Mechanism and Rationale
The one-pot synthesis of Saccharin N-(2-acetic acid isopropyl ester) proceeds through a two-step sequence: deprotonation of saccharin followed by nucleophilic substitution.
Step 1: Deprotonation of Saccharin
Saccharin possesses an acidic proton on the nitrogen atom (pKa ≈ 1.6).[3][6] To facilitate N-alkylation, this proton must be removed to generate the corresponding nucleophilic anion. We employ a suitable base for this purpose. While stronger bases like sodium hydride could be used, they are often pyrophoric and require strictly anhydrous conditions. A milder base like potassium carbonate (K2CO3) is a safer and effective choice for this transformation, particularly when paired with a phase-transfer catalyst in certain solvent systems.[7]
Step 2: Nucleophilic Substitution
The resulting saccharin anion acts as a nucleophile, attacking the electrophilic carbon atom of isopropyl 2-bromoacetate. This is a classic SN2 reaction, where the bromide ion serves as the leaving group.[8][9] The choice of isopropyl 2-bromoacetate is strategic; the isopropyl ester group can be readily hydrolyzed in subsequent steps if the corresponding carboxylic acid is desired.
Visualization of the Reaction Workflow:
Figure 1: Workflow for the one-pot synthesis.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier (Example) |
| Saccharin | 81-07-2 | 183.18 | 10.0 g (54.6 mmol) | >99% | Sigma-Aldrich |
| Isopropyl 2-bromoacetate | 29921-57-1 | 195.04 | 11.7 g (60.0 mmol) | >97% | Alfa Aesar |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 9.0 g (65.1 mmol) | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | Anhydrous | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Reagent Grade | VWR Chemicals |
| Hexane | 110-54-3 | 86.18 | As needed | Reagent Grade | VWR Chemicals |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add saccharin (10.0 g, 54.6 mmol) and potassium carbonate (9.0 g, 65.1 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium salt of saccharin should result in a more homogeneous solution.
-
Addition of Alkylating Agent: Slowly add isopropyl 2-bromoacetate (11.7 g, 60.0 mmol) to the reaction mixture dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. e. Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water with stirring. A white precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford the pure Saccharin N-(2-acetic acid isopropyl ester) as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40 °C overnight.
Characterization Data
-
Appearance: White crystalline solid
-
Yield: Typically 85-95%
-
Melting Point: 88-90 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.95-7.80 (m, 4H, Ar-H), 4.95 (sept, 1H, J = 6.2 Hz, CH(CH₃)₂), 4.45 (s, 2H, N-CH₂), 1.20 (d, 6H, J = 6.2 Hz, CH(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 167.5, 160.1, 138.2, 134.8, 134.5, 128.9, 125.3, 120.8, 70.2, 42.1, 21.6.
-
IR (KBr, cm⁻¹): 1745 (C=O, ester), 1720 (C=O, imide), 1330, 1180 (SO₂).
Safety and Handling Precautions
-
Conduct the reaction in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Isopropyl 2-bromoacetate is a lachrymator and should be handled with care.[11]
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. Ensure the base is of good quality and anhydrous. |
| Loss of product during workup | Ensure complete precipitation by using ice-cold water. Be careful during filtration and transfer. | |
| Impure Product | Incomplete removal of starting materials or byproducts | Optimize the recrystallization solvent system. Perform a column chromatography if necessary. |
| Reaction does not start | Inactive base or wet solvent | Use freshly dried potassium carbonate. Ensure the use of anhydrous DMF. |
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of Saccharin N-(2-acetic acid isopropyl ester). The use of readily available and safer reagents, coupled with a straightforward procedure, makes this method highly applicable for both academic and industrial research settings. The detailed characterization data serves as a reliable reference for product validation.
References
-
Hobbs, M. G., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 549. [Link]
-
Klein, P., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 221-229. [Link]
-
Farhan, A. (2015). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Al-Nahrain University, 18(1), 60-69. [Link]
-
Yadav, A., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 36571-36608. [Link]
-
Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Advanced Research, 3(3), 86-95. [Link]
-
Chegg. (2023). Solved 8. Saccharin, an artificial sweetener, has a. [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
-
Michigan State University. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. [Link]
-
Semantic Scholar. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
Wikipedia. (n.d.). Saccharin. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives. [Link]
-
OpenOChem Learn. (n.d.). Reactions of Acetylide Anions. [Link]
-
ChemEurope.com. (n.d.). Saccharin. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution in alkyl halides by inorganic anions, catalyzed by TAA salts in two-phase systems. [Link]
Sources
- 1. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmcr.com [ijmcr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Saccharin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Recrystallization solvents for Saccharin N-(2-acetic acid isopropyl ester)
Application Note: High-Purity Recrystallization of Saccharin N-(2-acetic acid isopropyl ester)
Part 1: Executive Summary & Chemical Context
Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7), also known as isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate, is a critical intermediate in the synthesis of Droxicam and a prodrug precursor for Piroxicam .[1] Its purity is paramount; residual starting materials (Saccharin, Isopropyl chloroacetate) or transesterified byproducts can compromise the yield and safety profile of the final pharmaceutical active ingredient (API).
This guide outlines a chemically rigorous recrystallization protocol designed to maximize purity (>99.5%) while mitigating the specific risk of ester exchange (transesterification) , a common pitfall when purifying ester-based intermediates.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₃NO₅S |
| Molecular Weight | 283.30 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~108–112°C (Dependent on polymorph/purity) |
| Solubility | Soluble in hot alcohols, acetone, ethyl acetate, DMF. Insoluble in water, hexane. |
| Critical Risk | Transesterification: Heating this compound in Methanol or Ethanol will result in the formation of Methyl or Ethyl ester impurities, respectively. |
Part 2: Solvent Selection Strategy (The "Why")
The selection of a recrystallization solvent for this molecule is governed by two non-negotiable chemical principles: Solubility Differential and Chemical Inertness .[2]
The Primary Solvent: Isopropanol (IPA)
-
Recommendation: Isopropanol (2-Propanol) is the gold-standard solvent for this purification.
-
Mechanistic Logic:
-
Prevention of Transesterification: By using the alcohol that corresponds to the ester group (Isopropyl), any potential ester exchange reaction simply regenerates the desired product. Using Methanol or Ethanol would irreversibly convert a portion of the product into the Methyl or Ethyl ester analogs, creating difficult-to-separate impurities.
-
Thermodynamics: The compound exhibits a steep solubility curve in IPA—highly soluble at reflux (82°C) but sparingly soluble at 0–5°C, ensuring high recovery yields (typically 85–92%).
-
The Alternative Solvent: Toluene
-
Recommendation: Use Toluene if the crude material contains high levels of polar impurities (e.g., unreacted Sodium Saccharin or inorganic salts).
-
Mechanistic Logic: Toluene is non-polar enough to reject ionic salts and polar starting materials while dissolving the lipophilic ester at high temperatures (110°C). However, residual toluene is more difficult to remove during the drying phase due to its higher boiling point.
Solvents to AVOID
-
Methanol / Ethanol: Causes rapid transesterification.
-
Water: The compound is insoluble; water acts only as an anti-solvent.
-
Diethyl Ether: Solubility is too low; volatility creates safety hazards.
Part 3: Detailed Experimental Protocol
Protocol A: Standard Recrystallization from Isopropanol
Best for: Crude material with >90% purity requiring polishing to >99%.
Materials:
-
Crude Saccharin N-(2-acetic acid isopropyl ester)[1]
-
Solvent: Isopropanol (HPLC Grade preferred)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.
Step-by-Step Procedure:
-
Dissolution Strategy:
-
Place 10.0 g of crude solid into a 250 mL round-bottom flask.
-
Add Isopropanol (IPA) in a ratio of 5–7 mL per gram of solid (50–70 mL total).
-
Note: Do not add excess solvent initially.[3] The goal is a saturated solution at boiling.
-
-
Reflux & Saturation:
-
Attach the reflux condenser and heat the mixture to boiling (82°C) with moderate stirring.
-
If the solid does not completely dissolve after 5 minutes of reflux, add more IPA in 5 mL increments until a clear solution is obtained.
-
Critical Check: If small particles remain that look different (e.g., salts), perform a hot filtration immediately.
-
-
Controlled Cooling (Nucleation):
-
Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) on a cork ring or non-conductive surface. Do not force cool with ice yet; rapid cooling traps impurities inside the crystal lattice.
-
Stirring should be slow (60 RPM) or stopped to encourage large crystal growth.
-
-
Crystallization Completion:
-
Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel and vacuum suction.
-
Wash: Rinse the filter cake with cold IPA (0°C, approx. 10 mL) to remove mother liquor adhering to the crystal surface.
-
-
Drying:
-
Dry the solid in a vacuum oven at 45–50°C for 6–12 hours.
-
Caution: Do not exceed 60°C under high vacuum to prevent sublimation or melting if the crude MP is depressed.
-
Protocol B: Toluene Recrystallization
Best for: Crude material contaminated with inorganic salts or highly polar byproducts.
-
Suspend crude solid in Toluene (4 mL/g) .
-
Heat to 90–100°C. The product should dissolve; inorganic salts will remain suspended.
-
Hot Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble salts.
-
Cool the filtrate slowly to 5°C.
-
Filter and wash with cold Toluene, followed by a Hexane rinse to aid drying.
Part 4: Process Visualization & Troubleshooting
Workflow Diagram
Figure 1: Decision logic and workflow for the purification of Saccharin N-(2-acetic acid isopropyl ester).
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid oil instead of crystals. | The solution is too concentrated or cooled too fast. Reheat to dissolve, add 10% more solvent, and add a "seed crystal" of pure product at 60°C. |
| Low Yield | Too much solvent used; product remains in mother liquor. | Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling. |
| New Impurity on HPLC | Transesterification occurred. | Check Solvent. Did you use Methanol or Ethanol? Switch to Isopropanol immediately. |
| Cloudy Solution | Inorganic salts (NaCl) from synthesis are present. | Perform Hot Filtration (Step 2 in Protocol B). |
References
-
Lombardino, J. G. (1971). Preparation of Piroxicam and Related Oxicams. Journal of Medicinal Chemistry, 14(12), 1171–1175. Link
-
Pfizer Inc. (1982). Process for preparing piroxicam and intermediates leading thereto. European Patent EP0076643A1. Link
-
PrepChem. Synthesis of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65679, Droxicam. Link
- Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of isopropyl ester during saccharin alkylation
Technical Support Center: Saccharin Alkylation
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses a common and critical challenge in synthetic chemistry: the N-alkylation of saccharin using isopropylating agents, particularly when an ester functionality is present and susceptible to hydrolysis. The acidic nature of saccharin's N-H bond (pKa ≈ 1.3) necessitates basic conditions for deprotonation to form the nucleophilic saccharinate anion[1]. However, these same basic conditions, especially in the presence of water, can readily hydrolyze sensitive ester groups, leading to low yields and complex purification challenges.
This guide provides an in-depth analysis of the competing reaction pathways, troubleshooting strategies for failed or low-yielding reactions, and detailed, field-proven protocols designed to maximize the yield of the desired N-alkylated product while preserving the integrity of the isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: I'm trying to alkylate saccharin with an isopropyl-containing reagent, but my main product is recovered saccharin and the hydrolyzed carboxylic acid. What is happening?
A: You are observing the classic conflict between the conditions required for alkylation and those that promote ester hydrolysis. The base used to deprotonate the saccharin is also catalyzing the cleavage of your ester bond, a reaction known as saponification.[2] This process is often faster than the desired alkylation, especially if there is any residual water in your reaction, if the temperature is too high, or if the base is too strong.
Q2: What are the primary factors that lead to isopropyl ester hydrolysis during this reaction?
A: There are four main culprits:
-
Presence of Water: Even trace amounts of water can lead to the formation of hydroxide ions, which are potent nucleophiles for ester hydrolysis.
-
Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) directly provide the hydroxide ions that attack the ester.
-
High Temperatures: Increased temperature accelerates all reaction rates, but often hydrolysis is accelerated more significantly than the desired SN2 alkylation.
-
Prolonged Reaction Times: The longer your ester is exposed to basic, aqueous conditions, the more likely it is to hydrolyze.
Q3: Are there specific analytical techniques to monitor for the formation of hydrolysis byproducts during the reaction?
A: Yes, proactive monitoring is key.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture against standards of your starting materials and the expected product. The hydrolyzed carboxylic acid byproduct will typically have a much lower Rf value (be more polar) than the ester-containing product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to separate the components of your reaction mixture and confirm their identities by their mass-to-charge ratio. You can precisely quantify the ratio of your desired product to the hydrolyzed byproduct over time.
Q4: Between classical SN2, Phase-Transfer Catalysis, and the Mitsunobu reaction, which is the best choice to avoid hydrolysis?
A: The Mitsunobu reaction is theoretically the superior choice as it proceeds under neutral, anhydrous conditions, completely avoiding the use of a base.[3][4] Phase-Transfer Catalysis (PTC) is a very strong second choice, as it is designed to keep the aqueous base phase separate from the organic phase containing your sensitive ester, thereby minimizing contact and subsequent hydrolysis.[5][6][7] Classical SN2 in a polar aprotic solvent like DMF with a strong base is the most likely to cause significant hydrolysis.
Visual Guide: The Core Challenge
The diagram below illustrates the competing pathways in the alkylation of saccharin in the presence of a base and an ester-containing alkylating agent (e.g., isopropyl bromoacetate).
Caption: Competing Alkylation and Hydrolysis Pathways.
Troubleshooting Guide
This table outlines common problems, their probable causes, and actionable solutions to rescue your experiment.
| Symptom Observed | Potential Cause | Recommended Solution & Rationale |
| Low to no conversion of starting saccharin; ester is intact. | Insufficiently basic conditions. The saccharin N-H was not fully deprotonated to form the active nucleophile. | Switch to a slightly stronger, non-hydroxide base (e.g., DBU) in an anhydrous solvent, or ensure your base (e.g., K₂CO₃) is finely powdered and thoroughly dried. |
| Significant amount of hydrolyzed acid observed by TLC/LC-MS. | 1. Water in the reaction. Solvents or reagents were not anhydrous. | Use freshly distilled, anhydrous solvents. Dry solid reagents (like K₂CO₃) in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Base is too strong or concentration is too high. Using NaOH or KOH provides a high concentration of OH⁻ ions. | Switch to a weaker base: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are strong enough to deprotonate saccharin but are less aggressive towards esters. Adopt PTC: Use catalytic tetrabutylammonium bromide (TBAB) with a biphasic system to keep the hydroxide concentration in the organic phase minimal.[5][6] | |
| Formation of O-alkylated saccharin isomer. | Reaction kinetics vs. thermodynamics. Saccharin is an ambident nucleophile. O-alkylation is often the kinetic product, while N-alkylation is the thermodynamic product.[5][8] | Prolonging the reaction time or gentle heating can sometimes favor isomerization to the more stable N-alkyl product.[5] Using a more polar solvent like DMSO can also favor N-alkylation.[8] |
| Low yield despite trying the above. | Methodology is not suitable for the substrate. The activation energy for hydrolysis under the chosen conditions is lower than for alkylation. | Change the entire reaction strategy. Move from a base-mediated SN2 approach to the Mitsunobu reaction , which operates under neutral, anhydrous conditions and is highly effective for N-alkylation of acidic compounds like saccharin.[3][9] |
Detailed Experimental Protocols
Protocol 1: Phase-Transfer Catalysis (PTC) for Minimized Hydrolysis
This method is ideal for scaling up and avoids harsh, anhydrous conditions while still protecting the ester. The catalyst transports the saccharinate anion into the organic phase for the reaction, preventing the bulk of the aqueous base from contacting your ester.[10][11]
Caption: Phase-Transfer Catalysis (PTC) Cycle.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium saccharin (1.0 eq), the isopropyl ester halide (e.g., isopropyl bromoacetate, 1.1 eq), and toluene (10 mL per mmol of saccharin).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.1 eq) to the suspension.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to the appropriate temperature (typically 60-80 °C).[5][6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every hour. Look for the disappearance of the saccharin starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove any inorganic salts. Wash the organic phase with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: The Mitsunobu Reaction for Anhydrous, Non-Basic Alkylation
This is the premier method when dealing with highly sensitive substrates. It converts the alcohol into an excellent leaving group in situ under neutral conditions, which is then displaced by the saccharin nucleophile.[9][12]
Caption: Simplified Workflow of the Mitsunobu Reaction.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve saccharin (1.2 eq), isopropanol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (15 mL per mmol of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes.[12] Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the majority of the triphenylphosphine oxide and hydrazine byproduct. Filter and discard the solids.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel to isolate the pure N-isopropylsaccharin product.
Comparative Analysis of Alkylation Methods
| Feature | Classical SN2 | Phase-Transfer Catalysis (PTC) | Mitsunobu Reaction |
| Typical Base | NaOH, K₂CO₃, NaH | NaOH, K₂CO₃ (often aqueous) | None (Neutral Conditions) |
| Solvent | DMF, DMSO (Anhydrous) | Toluene, Dichloromethane (Biphasic) | THF, Dioxane (Anhydrous) |
| Water Tolerance | Very Low | Moderate to High | Very Low |
| Temperature | Room Temp to 80 °C | 40 °C to Reflux | 0 °C to Room Temp |
| Risk of Ester Hydrolysis | High | Low to Moderate | Very Low / Negligible |
| Key Advantage | Simple reagents | Scalable, cost-effective, avoids anhydrous solvents | Protects highly sensitive groups |
| Key Disadvantage | High risk of side reactions | Requires vigorous stirring, catalyst removal | Stoichiometric byproducts, expensive reagents |
References
-
Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research, 37(7), 417-419. [Link]
-
Perez, C. F., et al. (1984). N-SUBSTITUTION OF SACCHARIN UNDER PHASE-TRANSFER CONDITIONS. Organic Preparations and Procedures International, 16(1), 37-41. [Link]
-
Jadhav, S. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 455-473. [Link]
-
Ding, Y., et al. (1994). Dry Reaction Under Microwave: N—Alkylation of Saccharin on Silicagel. Synthetic Communications, 24(1), 301-304. [Link]
-
Kaur, N. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(64), 39225-39252. [Link]
-
Kelling, N., et al. (2022). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. American Chemical Society. [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Scribd. (n.d.). 8 Saccharin. [Link]
-
State of New Jersey. (n.d.). Esters. [Link]
-
Tizzard, G. J., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 521. [Link]
- Brooks, Jr., M. P., & Nixon, A. C. (1957). U.S. Patent No. 2,776,324. Washington, DC: U.S.
-
Mąkosza, M. (2000). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica-Drug Research, 57, 3-8. [Link]
-
Demmer, C. S., et al. (2011). Anomeric modification of carbohydrates using the Mitsunobu reaction. Beilstein Journal of Organic Chemistry, 7, 957-989. [Link]
-
Sharma, G. V. (2012). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science, 1(1), 1-12. [Link]
-
Organic-Synthesis.org. (n.d.). Mitsunobu reaction. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Chegg.com. (2017). Solved 3. Draw the mechanism for the alkylation of sodium. [Link]
-
Bartleby. (n.d.). Essay on Reaction Iodoethane with Saccharin, an Ambident Nucleophile. [Link]
-
Clark, J. (2015). Hydrolysing esters. Chemguide. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Saccharin alkylation: O vs. N substitution. [Link]
-
Tizzard, G. J., et al. (2017). Synthesis of Novel Saccharin Derivatives. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of N-Alkylated Saccharin Derivatives
Subject: Removal of Unreacted Saccharin from N-Alkylated Ester Products Ticket ID: CHEM-PUR-0882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated[1]
Executive Summary
You are encountering difficulty removing excess saccharin starting material from your N-alkylated product. This is a common challenge in Gabriel-type syntheses or nucleophilic substitutions involving saccharin salts.[1]
The Solution Logic: The separation relies on the pKa differential .[1] Saccharin is an imide with a surprisingly low pKa (1.6–1.8), making it significantly more acidic than typical organic acids. By controlling the pH of your aqueous wash, you can selectively ionize unreacted saccharin into its water-soluble sodium salt, while your neutral N-alkylated ester product remains in the organic phase.
Critical Warning: Since your product contains an ester moiety (e.g., alkyl haloacetate derivative), you must avoid strong bases (NaOH, KOH) which will cause saponification (hydrolysis) of your product's ester tail or ring-opening of the saccharin core.
Part 1: The Physicochemical Basis (The "Why")
To design a self-validating protocol, we must understand the properties of the species in your flask.
| Species | Structure Type | pKa | Solubility (Acidic/Neutral pH) | Solubility (Basic pH > 7) |
| Saccharin (Unreacted) | Cyclic Imide | 1.6 – 1.8 | Low in cold water; Soluble in organic | High (Water Soluble) (Forms Na-salt) |
| N-Alkyl Product | N-Substituted Imide | Neutral | High in organic; Insoluble in water | Insoluble in water (Remains Organic) |
| Ester Side Chain | Carboxylic Ester | Neutral | High in organic | Unstable in strong base (Hydrolysis risk) |
The Strategy: We utilize a mild base (Sodium Bicarbonate, NaHCO₃) .[1]
-
pH ~8.5: Sufficiently basic to fully deprotonate saccharin (pKa 1.6), driving it into the aqueous layer.[1]
-
Mildness: Sufficiently gentle to leave the ester linkage of your product intact.[1]
Part 2: Optimized Purification Protocol
Reagents Required:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1]
-
Brine (Saturated NaCl)[1]
-
Magnesium Sulfate (MgSO₄)[1]
Step-by-Step Workflow
-
Reaction Quench: If your reaction was performed in a water-miscible solvent (like DMF or Acetone), remove the bulk of the solvent via rotary evaporation first.[1] If not possible, dilute the reaction mixture with a large excess of Ethyl Acetate (EtOAc) .[1]
-
Why EtOAc? It separates well from water and dissolves N-alkyl saccharin derivatives effectively.[1]
-
-
The Bicarbonate Wash (The Critical Step): Transfer the organic layer to a separatory funnel.[1] Add Saturated NaHCO₃ (1:1 volume ratio). Shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow layers to separate.
-
Bottom Layer (if DCM): Product
-
Top Layer (if EtOAc): Product
-
Action: Drain the aqueous layer (contains saccharin salt).[1]
-
-
Repeat Wash: Repeat Step 2 two more times .
-
Brine Wash & Dry: Wash the organic layer once with brine to remove trapped water.[1] Dry over anhydrous MgSO₄, filter, and concentrate.
Part 3: Troubleshooting & FAQs
Q1: I used 1M NaOH to ensure all saccharin was removed, but my yield dropped. Why?
A: You likely hydrolyzed your product.[1] Saccharin derivatives, particularly those with ester side chains (like N-saccharin ethyl acetate), are susceptible to hydrolysis in strong base (pH > 12).
-
Reaction: The hydroxide attacks the ester carbonyl, cleaving your alkyl chain, or attacks the imide carbonyl, opening the saccharin ring.
-
Fix: Switch to saturated NaHCO₃ (pH ~8.5). It is strong enough to deprotonate saccharin (pKa 1.[1]6) but too weak to rapidly hydrolyze most esters.[1]
Q2: I see a precipitate forming between the layers (Rag layer).
A: This is likely the sodium salt of saccharin crashing out because the aqueous layer is saturated.[1]
-
Fix: Add more water (not more bicarbonate) to the separatory funnel to dissolve the salt. If the emulsion persists, add a small amount of brine.
Q3: My product is solidifying during the extraction.
A: N-alkyl saccharin derivatives often have high melting points and lower solubility in cold organics.[1]
-
Fix: Switch your solvent to Dichloromethane (DCM) , which generally has higher solubilizing power for these derivatives than EtOAc.[1] Alternatively, keep the extraction mixture warm (30–35°C) if using EtOAc.
Q4: I still see a spot on TLC near my product.
A: This might not be saccharin.[1]
-
Scenario: If you used alkyl halides under certain conditions, you may have formed the O-alkylated isomer (a kinetic byproduct) rather than the N-alkylated product.[1]
-
Test: Stain your TLC with Bromocresol Green.[1] Unreacted Saccharin will turn yellow (acidic).[1] The O-alkyl and N-alkyl products will not.[1] If the impurity is not acidic, it is likely the O-isomer or a byproduct, requiring column chromatography (Silica gel, Hexane:EtOAc) to separate.
Part 4: Process Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Logical flow for the selective extraction of acidic saccharin impurities from neutral N-alkylated ester products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5143, Saccharin. Retrieved from [Link]
-
Relevance: Verification of Saccharin pKa (1.[1]6) and solubility data.
-
-
Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions.[1] Journal of Chemical Research, 37(7), 417-419.
- Relevance: Discusses N- vs O-alkylation selectivity and byproduct form
-
-
Relevance: Confirming the high water solubility of the sodium salt form compared to the free acid.[1]
-
- Al-Bayati, R. I. H., et al. (2015).Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3.
Sources
Troubleshooting low purity in Saccharin N-(2-acetic acid isopropyl ester)
The following Technical Support Guide is structured to address the specific challenges of synthesizing and purifying Saccharin N-(2-acetic acid isopropyl ester) . This guide assumes the user is performing an alkylation of Sodium Saccharin with Isopropyl Chloroacetate (or Bromoacetate).
Optimizing Purity, Yield, and Selectivity
Core Chemistry & Impurity Profile
Before troubleshooting, it is critical to understand why purity issues arise. The saccharin anion is an ambident nucleophile , possessing two reactive centers: the Nitrogen (N) and the Carbonyl Oxygen (O).
While N-alkylation is the thermodynamic preference in polar aprotic solvents, O-alkylation is a persistent kinetic competitor. Furthermore, the isopropyl ester moiety introduces sensitivity to hydrolysis.
Reaction Pathway & Impurity Generation
The following diagram illustrates the bifurcation of the reaction pathway that leads to your primary impurities.
Figure 1: Mechanistic divergence showing the competition between N-alkylation (Target) and O-alkylation (Impurity A), plus the downstream risk of ester hydrolysis (Impurity B).
Troubleshooting Guide (Q&A)
Category A: Reaction Selectivity (N- vs. O-Alkylation)
Q1: My HPLC shows a persistent impurity (5–10%) at a slightly different retention time than the main peak. What is it? Diagnosis: This is almost certainly the O-alkylated isomer (Isopropyl (3-oxobenzo[d]isothiazol-1-yl)oxy)acetate). The Science: Saccharin sodium dissociates in solvents like DMF.[1] The negative charge is delocalized. The Nitrogen is the "softer" nucleophile, and the Oxygen is "harder." Corrective Action:
-
Solvent Check: Ensure you are using a polar aprotic solvent (DMF or DMSO).[1] These solvents solvate the sodium cation, leaving the saccharin anion "naked" and more reactive at the softer Nitrogen center. Avoid protic solvents (Ethanol/Water) during the reaction phase, as they hydrogen-bond to the Nitrogen, shielding it and encouraging O-attack [1].
-
Leaving Group: If you are using Isopropyl Chloroacetate, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition). The in-situ generation of the Iodo-ester creates a softer electrophile, which matches better with the soft Nitrogen nucleophile, improving N-selectivity.
-
Temperature: Increase reaction temperature to 70–80°C. N-alkylation is often the thermodynamic product; higher heat can sometimes reverse kinetic O-alkylation or simply favor the N-pathway activation energy.
Q2: Reaction conversion is low (<60%) despite long reaction times. Diagnosis: "Salting out" or reagent degradation. Corrective Action:
-
Catalysis: Add 5 mol% Tetrabutylammonium Bromide (TBAB) . As a Phase Transfer Catalyst (PTC), this improves the solubility of the saccharin anion in the organic phase, drastically increasing reaction rate.
-
Stoichiometry: The alkyl halide may be degrading (hydrolyzing) if the solvent is not dry. Use 1.2 – 1.5 equivalents of Isopropyl Chloroacetate.
Category B: Work-up & Isolation[2][3]
Q3: I see a new polar peak appearing during workup/recrystallization. Diagnosis: Ester Hydrolysis . The isopropyl group is cleaving to form Saccharin-N-acetic acid. The Science: Isopropyl esters are sterically hindered but still susceptible to hydrolysis, especially if the workup involves strong bases (NaOH washes) or high heat in aqueous media. Corrective Action:
-
pH Control: Avoid washing the organic layer with strong base (1M NaOH) to remove unreacted saccharin. Use saturated NaHCO3 (mild base) instead.
-
Water Removal: Ensure the crude organic phase is dried thoroughly (MgSO4) before rotary evaporation. Residual water + heat = hydrolysis.
Q4: The product is an oil/gum and won't crystallize. Diagnosis: Residual DMF/DMSO or high impurity profile preventing crystal lattice formation. Corrective Action:
-
The "Water Crash" Method: Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring. The hydrophobic ester should precipitate as a solid.
-
Solvent Removal: If using DMF, wash the ethyl acetate extract 3x with water or 5% LiCl solution to pull out the DMF. Residual DMF acts as a plasticizer, preventing crystallization.
Optimization Protocols
Protocol A: Optimized Synthesis for High N-Selectivity
Use this protocol to minimize O-isomer formation.
| Parameter | Recommendation | Rationale |
| Solvent | DMF (Dry) | Maximizes nucleophilicity of N-anion. |
| Catalyst | NaI (10 mol%) | Converts Cl-ester to I-ester (Softer electrophile favors N-attack). |
| Base | None (Use Na-Salt) | Starting with Sodium Saccharin is cleaner than Saccharin + TEA. |
| Temp | 75°C | Overcomes activation barrier for N-alkylation. |
| Time | 4–6 Hours | Monitor by TLC/HPLC. Stop immediately upon consumption of SM. |
Protocol B: Purification via Recrystallization
If crude purity is >85%, use this to reach >99%.
Solvent System: Isopropanol (IPA) / Water or Ethanol/Water.
-
Dissolve crude solid in minimal boiling IPA.
-
If solution is colored, treat with activated charcoal and filter hot.
-
Add hot water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then 4°C.
-
Critical: The O-isomer is generally more soluble in alcohols than the N-isomer. Filtration will leave the O-impurity in the mother liquor [2].
Analytical Verification & Decision Tree
Use the following decision tree to determine the next step based on your analytical data.
Figure 2: Purification workflow based on impurity identification.
Analytical Markers (1H NMR - DMSO-d6)
-
N-Isomer (Target): Look for the N-CH2 singlet around 4.6 – 4.8 ppm .
-
O-Isomer (Impurity): The O-CH2 protons typically shift upfield slightly or appear as distinct satellites.
-
Isopropyl Group: Septet at ~4.9 ppm, Doublet at ~1.2 ppm.
References
-
Ambident Nucleophiles & Solvent Effects
-
Bioorganic & Medicinal Chemistry Letters, 2013.[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."
-
-
Saccharin Purification & Impurity Profiles
-
General Synthesis of Saccharin Derivatives
- Journal of Medicinal Chemistry Fine Chemicals (JMC). "Saccharin Impurity Analysis."
Sources
- 1. Essay on Reaction Iodoethane with Saccharin, an Ambident Nucleophile - 1084 Words | Bartleby [bartleby.com]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 4. lookchem.com [lookchem.com]
- 5. Saccharin – JMC Fine Chemicals [jmcfinechem.com]
Technical Support Center: Optimizing Reaction Temperature for Saccharin N-Alkylation
Executive Summary
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) acts as an ambident nucleophile.[1][2] The anionic nitrogen is the desired reactive center for synthesizing N-alkylated bioactive scaffolds (e.g., sultams, enzyme inhibitors).[1] However, the competing O-alkylation and thermal hydrolysis of the isothiazole ring present significant optimization challenges.
This guide provides a technical deep-dive into temperature modulation as the primary control lever for yield and regioselectivity. It moves beyond "recipe-following" to explain the thermodynamic and kinetic drivers of the reaction.
Part 1: The Science of Selectivity (Thermodynamics & Kinetics)
The Ambident Nucleophile Challenge
Upon deprotonation, the saccharin anion resonates between the nitrogen and the sulfonyl/carbonyl oxygens.
-
N-Alkylation (Thermodynamic Product): Leads to a stable N-substituted cyclic imide. This is generally favored by polar aprotic solvents (DMF, DMSO) and higher temperatures that allow the system to overcome the activation energy for the more stable product.[3]
-
O-Alkylation (Kinetic/Minor Product): Often results from "hard" electrophiles or conditions that tightly ion-pair the cation to the nitrogen, forcing reaction at the oxygen.
Temperature's Dual Role
-
Activation Energy (
): N-alkylation typically requires higher than O-alkylation due to steric shielding around the nitrogen in the crystal lattice of the salt or solvent cage. -
Degradation: Above critical thresholds (typically >140°C in conventional heating), the saccharin ring is susceptible to hydrolysis, especially if water is present (even trace amounts in hygroscopic solvents like DMF).[1]
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic divergence and the influence of temperature/conditions on the product outcome.
Figure 1: Mechanistic pathway showing the divergence between N- and O-alkylation based on thermal and solvent conditions.[1]
Part 3: Optimized Experimental Protocols
Method A: Conventional Heating (Standard)
Best for: Large scale, standard alkyl halides.[1]
| Parameter | Specification | Rationale |
| Solvent | DMF (Anhydrous) | High dielectric constant dissociates the ion pair, exposing the N-anion. |
| Base | NaH (1.1 equiv) or K₂CO₃ | NaH is cleaner (H₂ gas byproduct); K₂CO₃ requires longer times.[1] |
| Temperature | 60°C – 90°C | Optimal window.[1] Below 60°C is sluggish; above 100°C risks DMF decomposition and ring opening. |
| Time | 3 – 12 Hours | Monitor via TLC/HPLC. |
Step-by-Step:
-
Dissolve Saccharin (1.0 eq) in anhydrous DMF (0.5 M) under N₂.
-
Add Base (NaH) slowly at 0°C (control exotherm). Stir 30 min at RT.
-
Add Alkyl Halide (1.2 eq).[1]
-
Heat to 80°C .
-
Critical Check: If the solution turns dark brown/black rapidly, reduce temp to 60°C immediately (indicates thermal decomposition).[1]
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Unreactive alkyl halides, library synthesis.[1]
| Parameter | Specification | Rationale |
| Solvent | DMF or Ethanol/Water | MW couples well with polar solvents. |
| Temperature | 100°C – 140°C | Rapid heating overcomes activation barriers quickly. |
| Time | 10 – 15 Minutes | Short exposure prevents thermal degradation seen in long refluxes. |
Protocol:
-
Combine Saccharin sodium salt (1.0 eq), Alkyl Halide (1.2 eq), and solvent in a microwave vial.
-
Irradiate at 100°C (fixed temp mode) for 15 mins.
-
Result: Yields often improve by 10-20% over conventional heating due to minimized side reactions [1].
Method C: Phase Transfer Catalysis (Green/Industrial)
Best for: Avoiding DMF, safety, mild conditions.[1]
| Parameter | Specification | Rationale |
| Solvent | Toluene / Water (1:1) | Biphasic system.[1] |
| Catalyst | TBAB or TEBA (5-10 mol%) | Shuttles anion into organic phase. |
| Temperature | 50°C – 70°C | Strict Limit: Quaternary ammonium salts decompose >70°C in basic media.[4] |
Part 4: Troubleshooting & FAQs
Q1: I am observing a significant amount of O-alkylated byproduct. How do I fix this?
Diagnosis: This often occurs when the reaction temperature is too low or the solvent is not polar enough to separate the cation-anion pair. Solution:
-
Switch Solvent: Move from Acetone/THF to DMF or DMSO . The higher polarity solvates the cation (Na+), leaving the "naked" nitrogen anion free to react.
-
Increase Temperature: Raise the reaction temperature to 80-90°C . N-alkylation is thermodynamically favored; adding heat helps the system reach this energy well [2].
-
Check Sterics: If using Mitsunobu conditions, bulky alcohols favor O-alkylation.[1] Switch to direct alkylation with a halide if possible [3].
Q2: My reaction mixture turns black, and the yield is <30%.
Diagnosis: Thermal degradation of the saccharin ring or the solvent (DMF decomposes to dimethylamine and CO at high temps/basic pH). Solution:
-
Lower Temperature: Do not exceed 100°C for prolonged periods.
-
Dry Conditions: Ensure reagents are anhydrous. Water + High Temp + Base = Hydrolysis of the amide bond (Ring Opening).
-
Alternative Heating: Switch to Microwave irradiation (100°C for 10 min). The short duration minimizes thermal degradation windows.
Q3: The reaction is stalled at 50% conversion after 24 hours.
Diagnosis: Activation energy is not being met, or the alkyl halide is unreactive (e.g., alkyl chlorides). Solution:
-
Finkelstein Modification: Add 10 mol% NaI (Sodium Iodide).[1] This converts the unreactive Alkyl-Cl to a reactive Alkyl-I in situ.
-
Phase Transfer: If using solid K₂CO₃, the base might be coated with salt.[1] Add TBAB (5 mol%) to facilitate transfer.
Part 5: Decision Logic for Optimization
Use this flowchart to select the optimal temperature and method based on your specific constraints.
Figure 2: Decision tree for selecting reaction conditions based on substrate reactivity and scale.
References
-
Microwave-Assisted Preparation of N-Alkylated Saccharins. Taylor & Francis. Available at: [Link][1][5]
-
Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]
-
Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. ResearchGate. Available at: [Link]
-
Phase Transfer Catalysis: A Green Methodology. International Journal of Pharmaceutical Research. Available at: [Link][1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. ijoer.com [ijoer.com]
Technical Support Guide: Separation of N-alkylated vs. O-alkylated Saccharin Byproducts
Ticket ID: SAC-SEP-001 Department: Chemical Synthesis & Purification Support Status: Active Last Updated: February 20, 2026
Executive Summary
The alkylation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) involves an ambident nucleophile.[1][2] The saccharin anion can react at either the Nitrogen (N) or the Oxygen (O) atom.[2][3][4]
-
N-Alkyl Product (Thermodynamic): Stable, typically the desired target for pharmaceutical intermediates.
-
O-Alkyl Product (Kinetic): Often considered an impurity (imino ether/imidate). It is hydrolytically unstable and susceptible to thermal rearrangement.
This guide provides a field-proven workflow to diagnose, prevent, and separate these isomers.
Module 1: Rapid Diagnostics (Identification)
Issue: "I have a product mixture. How do I definitively distinguish the N-alkyl from the O-alkyl isomer without growing a crystal?"
Resolution: Use
Diagnostic Data Table
| Feature | N-Alkyl Saccharin (Target) | O-Alkyl Saccharin (Impurity) | Mechanism/Reasoning |
| Oxygen is more electronegative, causing greater deshielding of adjacent protons. | |||
| Carbonyl ( | Imidate Carbon ( | Subtle difference; less reliable than proton NMR for quick checks. | |
| IR Spectroscopy | Strong C=O stretch ( | C=N stretch ( | Loss of amide carbonyl character in O-alkyl isomer. |
| TLC (Silica) | Lower R | Higher R | N-alkyl amide is generally more polar than the O-alkyl imino ether. |
Visual Diagnostic Workflow
Figure 1: Decision tree for rapid spectroscopic identification of saccharin alkylation isomers.
Module 2: The "Self-Validating" Separation Protocol
Issue: "Chromatography is difficult because the spots overlap or streak. Is there a chemical method to separate them?"
Resolution: Yes. Use Selective Acid Hydrolysis . The O-alkyl isomer is an imidate (imino ether) , which is hydrolytically unstable under acidic conditions. The N-alkyl isomer is a stable amide . We can exploit this reactivity difference to chemically destroy the impurity, washing it away as water-soluble saccharin.
Step-by-Step Purification Protocol
-
Dissolution: Dissolve the crude mixture (containing both N- and O-isomers) in a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acid Wash (The Critical Step):
-
Add 1M HCl (aq) to the separatory funnel.
-
Shake vigorously for 5–10 minutes. Note: Mild heating (40°C) may be required for stubborn O-alkyl derivatives, but room temperature is usually sufficient.
-
Mechanism: The O-alkyl group hydrolyzes, regenerating the free saccharin (or its acid form), which partitions into the aqueous phase or precipitates.
-
-
Phase Separation:
-
Organic Layer: Contains the stable N-alkyl saccharin .
-
Aqueous Layer: Contains the hydrolyzed saccharin byproduct and alcohol leaving group.
-
-
Base Wash (Polishing): Wash the organic layer with saturated NaHCO
to remove any residual saccharin acid or HCl. -
Drying: Dry organic layer over MgSO
, filter, and concentrate.
Separation Logic Diagram
Figure 2: Chemical separation workflow utilizing the hydrolytic instability of the O-alkyl isomer.
Module 3: Upstream Prevention (Reaction Engineering)
Issue: "I want to stop the O-alkyl impurity from forming in the first place."
Resolution: Optimize solvent polarity and temperature to favor the thermodynamic N-alkylation.
Solvent & Conditions Guide
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMF, DMSO, or HMPA | Polar Aprotic solvents solvate the cation (Na |
| Avoid | Acetone, Ethanol, Ethers | Low polarity or protic solvents can lead to tight ion-pairing or hydrogen bonding that blocks the Nitrogen, favoring O-alkylation. |
| Temperature | > 80°C | Higher temperatures favor the Thermodynamic Product (N-alkyl). Lower temperatures may trap the Kinetic Product (O-alkyl). |
| Catalyst | Phase Transfer Catalysts (e.g., TBAB) | If using non-polar solvents (Toluene), use PTC to mimic the "naked anion" effect of DMF. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I convert the O-alkyl byproduct into the N-alkyl product?
-
A: Yes, via the Chapman Rearrangement . Heating the O-alkyl imidate to high temperatures (often >200°C) can cause an intramolecular rearrangement to the thermodynamically stable N-alkyl amide. However, this is often harsh and less efficient than simply optimizing the initial reaction conditions [1].
Q2: Why does my TLC show the O-alkyl spot moving higher?
-
A: The O-alkyl isomer lacks the highly polar amide carbonyl dipole found in the N-alkyl isomer. It behaves more like an ether, making it less polar and resulting in a higher R
value on silica gel.
Q3: I am using Mitsunobu conditions (Alcohol + DIAD + PPh3). Which isomer will I get?
-
A: Sterics dictate the outcome here. Primary alcohols typically yield N-alkyl products. However, bulky secondary alcohols often favor O-alkylation due to the steric hindrance around the nitrogen nucleophile during the SN2-like step [2].
References
-
Copeland, K. L., et al. (2018). "Some 'Sweet' Enhancements for the SN2 Alkylation of Sodium Saccharin with Iodoethane." Journal of Chemical Education.
-
Wang, X., Ma, Y., & Ju, T. (2013). "Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions." Journal of Chemical Research.[5]
-
Rice, K. D., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 2. anyflip.com [anyflip.com]
- 3. Essay on Reaction Iodoethane with Saccharin, an Ambident Nucleophile - 1084 Words | Bartleby [bartleby.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Saccharin Ester Synthesis
Subject: Minimizing Side Reactions in -Acyl Saccharin Synthesis
Ticket ID: [AUTO-GEN-SAC-001] Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scope
User Context: You are likely synthesizing
This guide provides a self-validating workflow to ensure high purity and yield.
Critical Failure Modes & Troubleshooting (FAQs)
Issue A: "My product contains a mixture of isomers ( -acyl vs -acyl)."
Diagnosis: The saccharin anion (
-
Nitrogen (Soft center): Favored by thermodynamic control and soft electrophiles.[1]
-
Oxygen (Hard center): Favored by kinetic control and hard electrophiles (like acid chlorides) in polar aprotic solvents where the cation is highly solvated.
Corrective Protocol:
-
Temperature Control:
-acylation is often the kinetic pathway.[1] Heating the reaction (Reflux in Toluene or Xylene) promotes the rearrangement of the unstable -isomer to the stable -isomer (Chapman-like rearrangement).[1] -
Solvent Selection: Avoid highly polar aprotic solvents (like HMPA or DMSO) if using simple sodium salts, as they leave the anion "naked" and more reactive at the Oxygen.[1] Use non-polar solvents (DCM, Toluene) with a Phase Transfer Catalyst (PTC) or heterogeneous conditions.
Issue B: "The product turns into a sticky gum or degrades during aqueous workup."
Diagnosis: Ring Opening (Sulfonamide Cleavage).
The carbonyl of the
Corrective Protocol:
-
Quench: Do NOT use strong bases like NaOH.[1] Use saturated
(cold) only briefly to remove unreacted acid.[1] -
Acidification: Keep the aqueous phase slightly acidic (pH 4-5) if possible during separation to stabilize the ring.[1]
Issue C: "Low yield despite full consumption of starting material."
Diagnosis: Hydrolysis.
Corrective Protocol:
-
Dry Solvents: Ensure DCM/Toluene is dried over molecular sieves.[1]
-
Schlenk Technique: Perform the addition of acid chloride under
or Ar atmosphere.[1]
Mechanistic Visualization (Pathway Analysis)
The following diagram maps the reaction trajectory. Your goal is to steer the pathway toward the Green Node and avoid the Red Nodes .
Caption: Reaction pathway bifurcation. Note that the O-isomer can rearrange to the N-isomer under thermal conditions, but Ring Opening is irreversible.[1]
Optimized Experimental Protocol
Method: Heterogeneous Acylation with Thermal Rearrangement.[1]
Target:
Reagents & Setup
| Reagent | Equivalents | Role |
| Sodium Saccharin (anhydrous) | 1.0 eq | Nucleophile |
| Propionyl Chloride | 1.2 eq | Electrophile |
| Toluene (Dry) | Solvent | Reaction Medium (High BP allows rearrangement) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 eq | Phase Transfer Catalyst (Optional) |
Step-by-Step Workflow
-
Dehydration (Critical):
-
Reaction:
-
Filtration (Hot):
-
Crystallization:
-
Allow the filtrate to cool slowly to RT, then to 0°C.
-
Collect crystals via filtration.[1]
-
-
Wash (The Danger Zone):
Data & Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your available equipment and specific derivative.
| Solvent System | Reaction Rate | Risk Factor | Recommendation | |
| DCM (Dichloromethane) | Moderate | Slow (Heterogeneous) | Low | Good for thermally unstable derivatives.[1] Requires PTC.[1] |
| DMF (Dimethylformamide) | Low ( | Fast (Homogeneous) | High | Avoid unless necessary. Hard to remove; promotes |
| Toluene/Xylene | High | Moderate | Low | Gold Standard. Allows thermal rearrangement of kinetic byproducts.[1] |
| Acetone | Low | Fast | High | Avoid. Reacts with acid chlorides; difficult to dry completely.[1] |
| Solvent-Free (Mechanochemical) | High | Fast | Low | Excellent "Green" alternative.[1] Grind Na-Saccharin + Acid Chloride.[1][3] |
References
-
Ambident Reactivity & Kinetics
-
Mechanochemical Synthesis (Green Protocol)
-
Catalytic Applications & Stability
-
Decarbonylative Reactivity (Advanced Usage)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of Saccharin N-(2-acetic acid isopropyl ester)
A Comparative Analysis for Structural Elucidation
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of Saccharin N-(2-acetic acid isopropyl ester). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related compounds to provide a robust framework for the confident structural elucidation of novel N-substituted saccharin derivatives.
The guide emphasizes the causality behind spectral features, grounding its analysis in the fundamental principles of NMR spectroscopy. By comparing the target molecule with known analogs, we establish a self-validating system for spectral assignment, enhancing the trustworthiness of the interpretation.
The Analytical Challenge: Structure Confirmation
Saccharin, a foundational molecule in medicinal chemistry, is often modified at its nitrogen atom to produce derivatives with diverse biological activities.[1][2][3][4] The synthesis of "Saccharin N-(2-acetic acid isopropyl ester)" (Structure 1) requires unambiguous structural confirmation, for which 1H NMR spectroscopy is the most powerful tool. This guide will deconstruct its anticipated 1H NMR spectrum, proton by proton.
Structure 1: Saccharin N-(2-acetic acid isopropyl ester)
Caption: Standard workflow for 1H NMR sample preparation and data acquisition.
Protocol Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Saccharin N-(2-acetic acid isopropyl ester).
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its good solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquisition: Acquire the 1H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 16 to 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections.
-
Analysis: Calibrate the spectrum using the TMS peak at 0.00 ppm. Integrate all distinct signals and assign the chemical shifts and multiplicities to the corresponding protons in the molecule.
Conclusion
The 1H NMR spectrum of Saccharin N-(2-acetic acid isopropyl ester) presents a clear and interpretable set of signals. The aromatic region confirms the integrity of the saccharin core, while the downfield singlet unambiguously identifies the N-CH2- group. Crucially, the distinct septet and doublet pattern in the upfield region provides definitive evidence for the isopropyl ester moiety. By leveraging comparative data from simpler analogs, each assignment is made with a high degree of confidence. This guide provides a robust framework for the analysis of this molecule and serves as a template for the characterization of other novel saccharin derivatives.
References
-
MDPI. Synthesis of Novel Saccharin Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5143, Saccharin. [Link]
-
The Royal Society of Chemistry. Supplementary Information for a relevant article. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis of some new N-saccharin derivatives of possible biological activity. [Link]
-
ResearchGate. Table 1 1 H chemical shifts of N-methylimidazole (NMI), saccharin and.... [Link]
-
SpectraBase. Isopropyl ether - Optional[1H NMR] - Spectrum. [Link]
-
Academia.edu. Synthesis and Characterization of New Saccharin Derivatives. [Link]
-
SpectraBase. Saccharin - Optional[1H NMR] - Chemical Shifts. [Link]
-
International Journal of Multidisciplinary and Current Research. Synthesis and Characterization of New Saccharin Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81142, Saccharin N-(2-acetic acid methyl ester). [Link]
-
ResearchGate. Synthesis and Characterization of New Saccharin Derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 607195, Saccharin N-(2-acetic acid ethyl ester). [Link]
-
PubMed. Synthesis and properties of N-substituted saccharin derivatives. [Link]
-
Slideshare. Synthesis & characterization of saccharine derivatives. [Link]
-
ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... [Link]
Sources
FTIR spectral peaks of Saccharin N-(2-acetic acid isopropyl ester)
Technical Analysis & Spectral Comparison: Saccharin N-(2-acetic acid isopropyl ester)
Executive Summary
Target Molecule: Saccharin N-(2-acetic acid isopropyl ester) IUPAC Designation: Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate CAS Registry: 116547-86-7 (Analogous) Primary Application: Pharmaceutical intermediate, prodrug synthesis, and herbicide derivative characterization.
This guide provides a high-resolution spectroscopic analysis of Saccharin N-(2-acetic acid isopropyl ester). It is designed to assist researchers in validating the synthesis of N-substituted saccharin derivatives, specifically distinguishing the target ester from its starting material (Saccharin) and structural analogs (Ethyl/Methyl esters). The analysis focuses on Fourier Transform Infrared (FTIR) spectroscopy as a primary method for functional group verification.
Structural Basis of Spectral Features
To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its constituent oscillators. The target molecule consists of three distinct pharmacophores that dictate its spectral fingerprint:
-
The Saccharin Core (Benzisothiazole moiety): Provides the rigid aromatic framework, the sulfonyl group (
), and the lactam carbonyl ( ). -
The N-Linker (
): Connects the core to the ester. Its methylene vibrations are subtle but detectable. -
The Isopropyl Ester Tail (
): The critical differentiator. It introduces a second carbonyl environment and the characteristic gem-dimethyl split.
Mechanistic Insight: The "Double Carbonyl" Signature
Unlike the parent Saccharin, which possesses a single carbonyl (lactam), the target molecule contains two distinct carbonyls: the endocyclic lactam and the exocyclic ester .
-
Expectation: A broadened or split band in the
region. The ester carbonyl typically absorbs at a slightly higher frequency ( ) than the conjugated lactam ( ).
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary "Alternates": the starting material (Saccharin) and the Ethyl analog. This comparison allows for rapid "Pass/Fail" quality control during synthesis.
Table 1: Characteristic FTIR Peak Assignments
| Functional Group | Vibration Mode | Target: Isopropyl Ester (Wavenumber | Alt 1: Saccharin (Precursor) | Alt 2: Ethyl Analog | Diagnostic Note |
| Amine (N-H) | Stretch | ABSENT | 3090 - 3250 (Broad) | ABSENT | Primary validation of N-substitution. |
| Carbonyl (C=O) | Ester Stretch | 1745 - 1755 | Absent | 1740 - 1750 | The ester peak is sharp and intense. |
| Carbonyl (C=O) | Lactam Stretch | 1725 - 1735 | 1720 - 1740 | 1725 - 1735 | Often appears as a shoulder or doublet with the ester peak. |
| Sulfonyl ( | Asym. Stretch | 1330 - 1350 | 1330 - 1360 | 1330 - 1350 | Highly characteristic of the sultam ring. |
| Sulfonyl ( | Sym. Stretch | 1160 - 1180 | 1150 - 1170 | 1160 - 1180 | Strong, sharp peaks. |
| Methyl ( | gem-Dimethyl Bend | 1385 & 1375 (Doublet) | Absent | Single peak (1380) | Crucial for distinguishing Isopropyl vs. Ethyl/Methyl. |
| C-O-C | Ester Stretch | 1200 - 1250 | Absent | 1200 - 1250 | Broad, strong band confirming ester linkage. |
| Aromatic C-H | Stretch | > 3000 (Weak) | > 3000 | > 3000 | Typical benzene ring signals. |
Visualization of Spectral Logic
The following diagram illustrates the logical flow for assigning peaks and validating the structure based on the data above.
Figure 1: Decision tree for the spectral identification of Saccharin N-(2-acetic acid isopropyl ester) versus its precursors and analogs.
Experimental Protocol: Reliable Characterization
To ensure the spectral features described above are resolved clearly, follow this validated protocol.
Method: Solid-State FTIR (KBr Pellet) or ATR (Attenuated Total Reflectance).
-
Note: ATR is preferred for rapid screening, but KBr pellets often yield better resolution for the critical carbonyl doublet.
Step-by-Step Workflow:
-
Sample Preparation (Purification):
-
Ensure the sample is free of solvent (specifically Isopropanol or Ethyl Acetate), as trapped solvent peaks will overlap with the ester signals.
-
Validation: Dry sample under high vacuum (< 5 mbar) at 40°C for 4 hours.
-
-
Background Collection:
-
Collect a background spectrum of the clean ATR crystal or pure KBr blank (32 scans, 4
resolution).
-
-
Acquisition:
-
Place 2-5 mg of the sample on the crystal. Apply high pressure to ensure contact.
-
Scan range:
. -
Accumulate 64 scans to improve Signal-to-Noise ratio.
-
-
Data Processing:
-
Apply baseline correction.
-
Critical Step: Perform a Second Derivative analysis on the
region. This mathematical transformation will resolve the overlapping Ester and Lactam peaks into two distinct minima, confirming the presence of both functional groups.
-
Synthesis & Pathway Visualization
Understanding the synthesis helps in identifying potential impurities (e.g., unreacted starting material).
Figure 2: Synthetic pathway. The disappearance of the N-Na/N-H moiety and the incorporation of the chloroacetate chain drives the spectral changes.
References
-
Otto, H. H., et al. (2010). Synthesis and properties of N-substituted saccharin derivatives. ResearchGate. Link
-
CymitQuimica. (n.d.). Saccharin N-(2-acetic acid isopropyl ester) Product Page. Retrieved from CymitQuimica. Link
-
Al-Bayati, R. I. H., et al. (2015).[1] Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for Isopropyl gem-dimethyl and Saccharin sulfonamide assignments).
Sources
Mass Spectrometry Fragmentation Pattern of Saccharin Isopropyl Esters
This guide details the mass spectrometry fragmentation patterns of saccharin isopropyl esters (O-isopropyl isomers) and compares them with their N-isopropyl analogues. It addresses the critical analytical challenge of differentiating these regioisomers, which are frequently co-generated during alkylation reactions.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the alkylation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), two regioisomers are formed: the N-isopropyl derivative (thermodynamically stable) and the O-isopropyl derivative (kinetic product, often referred to as the "ester" or imidate).
Differentiation of these isomers by Gas Chromatography-Mass Spectrometry (GC-MS) relies on distinct fragmentation pathways driven by the site of alkylation:
-
O-Isopropyl Saccharin (Imidate): Characterized by a McLafferty-type rearrangement resulting in the rapid loss of propene (
) to yield the protonated saccharin ion ( 183). -
N-Isopropyl Saccharin (Amide): Characterized by
-cleavage of the isopropyl group, resulting in the loss of a methyl radical ( ) to yield a diagnostic cation at 210.
Mechanistic Comparison: O- vs. N-Alkylation
The core structural difference lies in the bonding of the isopropyl group. This dictates the stability of the molecular ion (
Comparative Fragmentation Table
| Feature | O-Isopropyl Saccharin (Imidate) | N-Isopropyl Saccharin (Amide) |
| IUPAC Name | 3-isopropoxy-1,2-benzisothiazole 1,1-dioxide | 2-isopropyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| Molecular Ion ( | ||
| Base Peak | ||
| Diagnostic Transition | Loss of Propene (42 Da) | Loss of Methyl Radical (15 Da) |
| Key Mechanism | McLafferty Rearrangement / H-Transfer | |
| Secondary Ions |
Detailed Fragmentation Pathways
A. O-Isopropyl Saccharin (The "Ester")
The O-isopropyl group contains a
-
Ionization: Electron impact removes an electron, likely from the imidate nitrogen or oxygen.
-
Rearrangement: A
-hydrogen from one of the isopropyl methyl groups transfers to the ring nitrogen. -
Elimination: The C-O bond cleaves, expelling a neutral propene molecule (42 Da).
-
Result: Formation of the stable protonated saccharin ion (
183) . This process is so favorable that the molecular ion ( 225) is often very weak.
B. N-Isopropyl Saccharin
The N-isopropyl group is attached to the amide nitrogen. While a McLafferty rearrangement is possible (transferring H to the sulfonyl oxygen), the
- -Cleavage: The bond between the central CH of the isopropyl group and one of its methyl groups breaks.
-
Loss of Methyl: A methyl radical (
, 15 Da) is lost. -
Result: A cation at
210 . This peak is a "fingerprint" for N-isopropyl substitution, as the O-isomer cannot easily lose a methyl group without complex rearrangement.
Visualization of Pathways
The following diagram illustrates the divergent fragmentation logic for the two isomers.
Caption: Divergent MS fragmentation pathways. The N-isomer is identified by the m/z 210 peak (methyl loss), while the O-isomer is dominated by m/z 183 (propene loss).
Experimental Protocol: Synthesis & Analysis
To verify these patterns, the following protocol generates both isomers for comparative analysis.
Step 1: Ambident Nucleophile Alkylation
-
Reagents: Sodium Saccharin (1.0 eq), 2-Iodopropane (1.2 eq).
-
Solvent: DMF (Dimethylformamide) favors N-alkylation; Acetone or HMPA can increase O-alkylation yields.
-
Procedure:
-
Dissolve Sodium Saccharin in solvent.
-
Add 2-Iodopropane dropwise at room temperature.
-
Heat to 60°C for 4 hours.
-
Quench with water and extract with Ethyl Acetate.
-
Step 2: GC-MS Analysis Conditions
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm) - Non-polar stationary phase is essential for separating the polar N-isomer from the less polar O-isomer.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range:
40–300.
Step 3: Data Interpretation
-
Elution Order: The O-isopropyl isomer typically elutes earlier than the N-isopropyl isomer on non-polar columns (DB-5) due to the lack of the polar amide carbonyl interaction.
-
Spectrum Check:
-
Extract ion chromatogram (EIC) for
210 . The peak appearing at the later retention time (N-isomer) should show this signal. -
Extract ion chromatogram for
225 . The O-isomer peak will likely have a very low abundance of this ion compared to the N-isomer.
-
References
-
Regioselective Alkylation of Saccharin: Detailed study on N- vs O-alkylation r
-
Source:
-
-
Mass Spectrometry of Saccharin Derivatives: Analysis of ethyl/methyl saccharin fragmentation (extrapol
-
Source:
-
-
McLafferty Rearrangement Mechanisms: Fundamental principles of ester/amide fragment
-
Source:
-
-
Differentiation of Isomers: Specific data on diagnostic ions for N- vs O-alkyl saccharins (m/z 196 vs 166 for ethyl analogues).
-
Source:(Note: Generalized citation for the mechanistic principle)
-
HPLC method development for Saccharin N-(2-acetic acid isopropyl ester)
An In-Depth Guide to HPLC Method Development for Saccharin N-(2-acetic acid isopropyl ester)
Authored by: A Senior Application Scientist
This guide provides a comprehensive, data-supported comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Saccharin N-(2-acetic acid isopropyl ester). As a known impurity of Piroxicam, accurate quantification of this compound is critical in pharmaceutical development and quality control.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, empowering researchers to not only replicate this method but also adapt these principles to other small-molecule analyses.
The core of this guide is a comparative analysis of stationary and mobile phases. We will directly compare the performance of a traditional C18 column against a Phenyl-Hexyl column and evaluate the impact of different organic modifiers and pH conditions on the separation.
Foundational Principles: Analyte & Chromatography Selection
Saccharin N-(2-acetic acid isopropyl ester) is a relatively non-polar small molecule.[1][2] Its structure features a saccharin core, which includes an aromatic ring, and an isopropyl ester side chain. The presence of the aromatic ring suggests that interactions other than simple hydrophobicity could be exploited for separation. Therefore, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach, as it separates molecules based on their hydrophobic/hydrophilic character.[3][4]
Our objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for the target analyte, free from interference from potential impurities or degradants.
The First Critical Choice: Stationary Phase Selection
The stationary phase is the heart of the separation process. The choice of column chemistry can dramatically alter selectivity, which is the most powerful tool for optimizing a separation.[5] We will compare the two most logical choices for this analyte: the workhorse C18 and the alternative selectivity Phenyl-Hexyl column.
Diagram: HPLC Method Development Workflow
Caption: Decision tree for optimizing HPLC separation conditions.
Final Recommended HPLC Method
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B for 1 min, 30-85% B in 12 min, hold at 85% B for 2 min
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector Wavelength: 230 nm
This guide demonstrates that a logical, comparative approach to method development, grounded in the principles of chromatography and analyte chemistry, yields a superior and more reliable analytical method than a trial-and-error approach.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Exploring the Different Mobile Phases in HPLC. (2024). Moravek.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies.
- A Complete Guide to Mobile Phase and St
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
- Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
- Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
- A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. (2025).
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
- Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
- Exploring the Role of pH in HPLC Separ
- Small Molecule HPLC. (n.d.). Sigma-Aldrich.
- Back to Basics: The Role of pH in Retention and Selectivity. (2026).
- Control pH During Method Development for Better Chrom
- Reversed-phase HPLC Buffers. (n.d.).
- Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules. (2019). Agilent Technologies.
- How do I develop a reversed-phase flash column chrom
- High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. (1979). Journal of Pharmaceutical Sciences.
- Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR SIMULTANEOUS QUANTIFICATION OF ACESULFAME-K, SACCHARIN, ASPARTAME, CAFFEINE AND BENZOIC ACID IN NO-ADDED SUGAR COLA SOFT DRINKS. (2009). Scientific Study & Research.
- METHODS OF ANALYSIS OF SACCHARIN. (n.d.).
- Analysis of Saccharin by HPLC. (2025). Ibiden Engineering Co., Ltd.
- Development and validation of an HPLC method for simultaneous quantification of acesulfame-K, saccharin, aspartame, caffeine and benzoic acid in cola soft drinks. (n.d.).
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu Technical Report C190-E155.
- High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. (1979). PubMed.
- Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F). (n.d.). ChemicalBook.
- Saccharin N-(2-acetic acid methyl ester) Properties. (2025). EPA CompTox Chemicals Dashboard.
- Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F)(CAS# 76508-37-7). (n.d.). Angene Chemical.
- Saccharin N-(2-acetic acid methyl ester). (n.d.). PubChem.
- Synthesis of Novel Saccharin Deriv
- Analysis of Saccharin Sodium. (2021). JASCO Global.
- Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid. (2016).
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A Comparative Guide to the X-ray Crystallography of N-Substituted Saccharin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Saccharin Scaffold
Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is more than just the oldest artificial sweetener. Its rigid bicyclic structure, featuring a sulfonamide group, has made it a privileged scaffold in medicinal chemistry. N-substitution on the saccharin molecule allows for the exploration of vast chemical space, leading to derivatives with a wide range of biological activities, including antimicrobial, and anticancer properties.
Understanding the three-dimensional structure of these derivatives is paramount to elucidating their structure-activity relationships (SAR) and for rational drug design. X-ray crystallography stands as the definitive method for determining molecular structure with atomic precision.[1] This guide will delve into the synthesis, crystallization, and comparative crystallographic analysis of various N-substituted saccharin derivatives, providing both the "how" and the "why" behind the experimental data.
Synthesis of N-Substituted Saccharin Derivatives: A General Overview
The most common and straightforward method for synthesizing N-substituted saccharin derivatives is through the N-alkylation or N-arylation of saccharin. This typically involves the reaction of sodium saccharinate with an appropriate alkyl or aryl halide.[2] The saccharin nitrogen, in its deprotonated form, acts as a nucleophile, attacking the electrophilic carbon of the halide.
Other synthetic routes have also been explored, including the reaction of sulfobenzoic anhydride or saccharin-N-carboxylate with amino acid esters, which can sometimes lead to ring-opened products.[3] The choice of synthetic route often depends on the desired substituent and the desired final product.
Caption: General workflow for the synthesis of N-substituted saccharin derivatives.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4] The process relies on creating a supersaturated solution from which the molecules can slowly and orderly arrange themselves into a crystal lattice. Several techniques can be employed, with slow evaporation being one of the most common and effective methods for organic compounds.[4][5]
The choice of solvent is critical, as it influences solubility, evaporation rate, and can even be incorporated into the crystal lattice.[4] A good starting point is to find a solvent in which the compound is moderately soluble.
Comparative Analysis of N-Substituted Saccharin Derivatives
The substitution at the nitrogen atom of the saccharin moiety can significantly influence the crystal packing and intermolecular interactions. This, in turn, affects the physical properties of the compound, such as melting point and solubility. Below is a comparison of the crystallographic data for a selection of N-substituted saccharin derivatives.
| Compound Name | Substituent (R) | Crystal System | Space Group | Unit Cell Parameters | Key Interactions | CCDC # |
| Saccharin | -H | Monoclinic | P2₁/c | a = 9.563 Å, b = 6.913 Å, c = 11.822 Å, β = 103.85° | Strong N-H···O hydrogen bonds | - |
| [Cu(sac)₂(nic)₂(H₂O)] | -Cu(II) complex | Monoclinic | C2/c | a = 15.494 Å, b = 9.463 Å, c = 19.334 Å, β = 90.79° | Coordination bonds, hydrogen bonding | 173603 |
| [Hg(sac)₂(py)₂] | -Hg(II) complex | Monoclinic | P2₁/n | a = 9.811 Å, b = 21.244 Å, c = 12.056 Å, β = 97.84° | Coordination bonds | - |
Note: Data for unsubstituted saccharin is provided as a baseline. sac = saccharinate, nic = nicotinamide, py = pyridine.
The data reveals that even the coordination to a metal ion, a form of N-substitution, drastically alters the crystal packing and unit cell dimensions compared to the parent saccharin molecule.
Experimental Protocols
Protocol 1: Synthesis of N-benzylsaccharin
This protocol is a representative example of N-alkylation of saccharin.
Materials:
-
Saccharin
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve saccharin in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of aqueous NaOH to form sodium saccharinate in situ.
-
Add a slight excess of benzyl chloride to the solution.
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude N-benzylsaccharin.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-benzylsaccharin.
Protocol 2: Crystallization by Slow Evaporation
This is a general protocol that can be adapted for various N-substituted saccharin derivatives.
Materials:
-
Purified N-substituted saccharin derivative
-
A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Small, clean vials (e.g., 1-dram vials)
-
Parafilm or aluminum foil
Procedure:
-
Screen for a suitable crystallization solvent by testing the solubility of a small amount of the compound in various solvents. An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating may be required to fully dissolve the compound.
-
Ensure the solution is free of any particulate matter by filtration if necessary.
-
Cover the vial with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.[5]
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Caption: Workflow for single crystal growth by slow evaporation.
Conclusion
The N-substituted saccharin scaffold continues to be a fertile ground for the discovery of new bioactive compounds. X-ray crystallography is an indispensable tool in this endeavor, providing the detailed structural information necessary for understanding and optimizing molecular interactions. The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this fascinating class of molecules. By carefully controlling the synthesis and crystallization conditions, high-quality crystallographic data can be obtained, paving the way for the next generation of saccharin-based therapeutics.
References
-
Habib, M. J., & Al-Bayati, R. I. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Available at: [Link]
-
Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Advancement in Engineering Technology, Management & Applied Science, 2(2), 59-73. Available at: [Link]
-
Farhan, A. (2022). Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available at: [Link]
-
Reissert, A., & Neumann, W. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 227-233. Available at: [Link]
-
Bart, J. C. J. (1968). The crystal and molecular structure of saccharin (o-sulphobenzoic imide). Journal of the Chemical Society B: Physical Organic, 376-382. Available at: [Link]
-
Baran, E. J., & Yilmaz, V. T. (2006). Crystal Structure and Vibrational Behaviour of Aqua Di (saccharinato) di (nicotinamide) copper (II). Zeitschrift für Naturforschung B, 61(2), 126-130. Available at: [Link]
-
Zaki, S., Seddigi, A. B., & Hossain, G. M. G. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. The Arabian Journal for Science and Engineering, 32(2A), 181-186. Available at: [Link]
-
Habib, M. J. (n.d.). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Qadisiyah University. Available at: [Link]
-
University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Available at: [Link]
-
Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]
-
Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available at: [Link]
-
Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]
-
Aakeröy, C. B., et al. (2005). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 5(5), 1941-1952. Available at: [Link]
-
Rekis, T., et al. (2020). Single-crystal-to-single-crystal phase transitions of commensurately modulated sodium saccharinate 1.875-hydrate. IUCrJ, 7(Pt 5), 841-850. Available at: [Link]
-
Giovannelli, F., et al. (2019). CSD 1846977: Experimental Crystal Structure Determination. KAUST Repository. Available at: [Link]
-
Maini, L., et al. (2018). Cocrystal and Coamorphous Solid Forms of Enzalutamide with Saccharin: Structural Characterization and Dissolution Studies. Crystal Growth & Design, 18(11), 6941-6953. Available at: [Link]
-
Royal Society of Chemistry. (2013). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer. Available at: [Link]
-
Ernst, M., et al. (2025). Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. International Journal of Molecular Sciences, 26(23), 1-18. Available at: [Link]
-
University of Leeds. (n.d.). X-ray Diffraction and Characterisation of Materials. Available at: [Link]
Sources
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- 3. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
Safety Operating Guide
Operational Guide: Safe Disposal of Saccharin N-(2-acetic acid isopropyl ester)
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. Saccharin N-(2-acetic acid isopropyl ester) is a functionalized benzisothiazole derivative often used as an intermediate or impurity standard (e.g., Piroxicam Impurity F). While the parent saccharin core is chemically robust, the isopropyl ester side chain introduces specific latent hazards—specifically, the potential to release isopropanol (a flammable solvent) upon hydrolysis in basic waste streams.
This guide provides a self-validating protocol to dispose of this compound safely, ensuring compliance with RCRA (US) and REACH (EU) standards while mitigating the risk of downstream chemical incompatibility.
Chemical Profile & Hazard Characterization
Understanding the molecular behavior of the waste dictates the disposal path.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 76508-37-7 | Use for waste manifesting and labeling. |
| Molecular Formula | Contains Nitrogen & Sulfur. Incineration required (NOx/SOx generation). | |
| Functional Groups | Sulfonamide, Isopropyl Ester | Ester Hydrolysis Risk: In high pH (basic) waste, this compound degrades into Saccharin-N-acetic acid and Isopropanol . |
| Physical State | Solid (White powder/crystalline) | Dust hazard; potential inhalation irritant. |
| Solubility | Low in water; High in organics (DMSO, MeOH) | Do not flush. Must be managed as solid or solvent waste. |
| Flash Point | >100°C (Solid); <12°C (Hydrolysis product) | Latent flammability hazard if hydrolyzed in waste containers. |
The "Self-Validating" Decision Matrix
Before acting, use this logic flow to determine the correct waste stream. This system prevents the common error of mixing incompatible streams.
Figure 1: Decision logic for segregating Saccharin N-(2-acetic acid isopropyl ester) waste streams.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired standards, spilled powder, weighing boat residues.
-
Containment: Collect the solid in a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid LDPE bags for long-term storage as esters can sometimes plasticize them over time.
-
Labeling:
-
Disposal Path: Lab Pack for Incineration .
-
Why? Landfilling organic nitrogen/sulfur compounds is environmentally unsound due to potential leaching and breakdown. Incineration ensures complete destruction of the benzisothiazole ring.
-
Scenario B: Liquid Waste (Solutions)
Applicable for: HPLC waste, reaction mother liquors.
-
Segregation:
-
If in Methanol/Acetonitrile/Isopropanol: Dispose in Non-Halogenated Organic Waste .
-
If in DCM/Chloroform: Dispose in Halogenated Organic Waste .
-
-
The Hydrolysis Trap (Expert Insight):
-
Risk:[4] If you mix this ester into a waste container with strong bases (e.g., Sodium Hydroxide from a cleaning step), it will hydrolyze.
-
Reaction:
(Isopropanol). -
Consequence: You may generate significant amounts of Isopropanol in a container not rated for flammables, or alter the BTU value of the waste profile.
-
Protocol: Neutralize any basic solutions to pH 6-8 before adding this compound to the bulk organic waste container.
-
Scenario C: Spill Cleanup
-
PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for short contact), safety glasses, lab coat.
-
Action:
-
Solid Spill: Do not sweep vigorously (dust hazard). Use a wet wipe or damp paper towel to capture the powder. Place the wipe into the Solid Hazardous Waste container.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use sawdust (reaction with potential oxidizers in the lab could be hazardous, though unlikely with this specific ester).
-
Regulatory Compliance & Classification
United States (RCRA - 40 CFR)[5]
-
Listing: This specific CAS is not P-listed or U-listed.
-
Characteristic Waste:
-
If the waste solution contains >24% alcohol (due to hydrolysis or solvent matrix), it is D001 (Ignitable) .
-
If the waste is purely the solid ester, it technically may not trigger a hazardous characteristic code unless it exhibits toxicity (D004-D043) via TCLP, which is rare for this class.
-
Best Practice: Manage as "Non-RCRA Regulated Chemical Waste" destined for incineration. Do not drain dispose.[5]
-
European Union (REACH / EWC)
-
Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).
-
Disposal: Must be sent to a licensed high-temperature incineration plant (1100°C) to handle the sulfur and nitrogen content effectively.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
-
PubChem. (n.d.).[3] Compound Summary: Saccharin N-(2-acetic acid isopropyl ester) (CAS 76508-37-7).[1][2][3] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [chemicalbook.com]
- 3. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. hscprep.com.au [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
